Ethyl 3-cyclopropylpyrazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-11-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCJVGPZFAUPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-cyclopropylpyrazole-4-carboxylate and its Core Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed information for the closely related and well-characterized analog, Ethyl 3-methyl-1H-pyrazole-4-carboxylate, to provide valuable comparative insights and a foundational understanding of this class of molecules.
Chemical and Physical Properties
Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is a solid organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol .[1] While specific quantitative physical properties for this compound are not widely reported, data for the analogous methyl derivative provides a useful reference point.
Table 1: Core Chemical and Physical Properties
| Property | Value (Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate) | Value (Ethyl 3-methyl-1H-pyrazole-4-carboxylate) |
| Molecular Formula | C9H12N2O2 | C7H10N2O2 |
| Molecular Weight | 180.20 g/mol [1] | 154.17 g/mol |
| Appearance | Solid[1] | White to light yellow powder/crystal |
| Melting Point | Data not available | 49-55 °C[2][3][4][5] |
| Boiling Point | Data not available | 280.6 ± 20.0 °C[2] |
| SMILES String | CCOC(C1=CNN=C1C2CC2)=O[1] | CCOC(=O)C1=C(C)NN=C1 |
| InChI Key | HGCJVGPZFAUPOM-UHFFFAOYSA-N[1] | HHYVTIKYZUMDIL-UHFFFAOYSA-N |
| CAS Number | 1246471-38-4[4] | 85290-78-4[4][6] |
Spectral Data (Analog: Ethyl 3-methyl-1H-pyrazole-4-carboxylate)
Table 2: ¹H NMR Spectral Data of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.15 | s | 1H | Pyrazole C5-H |
| ~4.30 | q | 2H | O-CH₂-CH₃ |
| ~2.45 | s | 3H | Pyrazole C3-CH₃ |
| ~1.35 | t | 3H | O-CH₂-CH₃ |
Table 3: ¹³C NMR Spectral Data of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (Ester) |
| ~140 | Pyrazole C3 |
| ~138 | Pyrazole C5 |
| ~110 | Pyrazole C4 |
| ~60 | O-CH₂-CH₃ |
| ~14 | O-CH₂-CH₃ |
| ~12 | Pyrazole C3-CH₃ |
Table 4: IR and Mass Spectrometry Data of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
| Spectroscopic Method | Key Peaks/Values |
| IR (Infrared) Spectroscopy | ~3200-3400 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch, ester), ~1600 cm⁻¹ (C=N stretch) |
| Mass Spectrometry (MS) | m/z = 154 (M⁺), fragments corresponding to loss of ethoxy and ethyl groups. |
Experimental Protocols: Synthesis of Pyrazole-4-carboxylates
While a specific, detailed protocol for the synthesis of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is not widely published, a general and robust method for the synthesis of analogous 3-substituted-1H-pyrazole-4-carboxylates involves the cyclocondensation of a β-ketoester with hydrazine. The following is a representative protocol for the synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure Ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Caption: General workflow for the synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Biological Activity and Signaling Pathways
Specific biological activity data for Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is not extensively documented. However, the pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[2][7][8]
General Biological Activities of Pyrazole Derivatives:
-
Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the prostaglandin synthesis pathway.[9]
-
Antimicrobial: The pyrazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[6][10]
-
Anticancer: A growing body of research highlights the potential of pyrazole derivatives as anticancer agents, with activities against various cancer cell lines.[6][10]
-
Other Activities: Pyrazole-containing molecules have also been investigated for their analgesic, anticonvulsant, antiviral, and insecticidal properties.[2]
The diverse biological activities of pyrazole derivatives stem from their ability to interact with a wide range of biological targets, including enzymes and receptors. The specific nature and position of substituents on the pyrazole ring play a crucial role in determining the pharmacological profile of the molecule.
Caption: Common biological activities associated with the pyrazole scaffold.
Conclusion
This compound represents an interesting building block for the development of novel therapeutic agents, leveraging the proven pharmacological potential of the pyrazole core. While specific experimental data for this molecule is currently limited, the information available for the closely related analog, Ethyl 3-methyl-1H-pyrazole-4-carboxylate, provides a solid foundation for its physical and chemical characterization. The diverse biological activities associated with the pyrazole class of compounds underscore the potential for this compound and its derivatives in future drug discovery and development efforts. Further research is warranted to fully elucidate the specific properties and biological profile of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ethyl-3-methyl-1H-pyrazole-4-carboxylate CAS#: 85290-78-4 [m.chemicalbook.com]
- 3. CAS 85290-78-4 | 4H23-1-7Y | MDL MFCD08443874 | Ethyl 5-methyl-1H-pyrazole-4-carboxylate | SynQuest Laboratories [synquestlabs.com]
- 4. ethyl-3-methyl-1H-pyrazole-4-carboxylate85290-78-4,Purity99%_NE Scientific Natick Innovation Center [molbase.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN112174891A - Preparation method of penflufen metabolite - Google Patents [patents.google.com]
- 10. WO2021181122A1 - Gpr52 modulator compounds - Google Patents [patents.google.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 3-cyclopropylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure and conformational properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages crystallographic, spectroscopic, and computational data from structurally analogous pyrazole derivatives to infer its key characteristics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, particularly those utilizing the pyrazole scaffold. The pyrazole moiety is a prominent feature in many biologically active compounds, and a thorough understanding of its structural nuances is critical for effective drug design.
Molecular Structure
This compound possesses a core pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 3-position with a cyclopropyl group and at the 4-position with an ethyl carboxylate group. The empirical formula for this compound is C₉H₁₂N₂O₂ and it has a molecular weight of 180.20 g/mol .[1]
Structural Analogs and Crystallographic Data
Direct crystallographic data for this compound is not publicly available. However, the crystal structure of a closely related compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, provides valuable insights into the probable bond lengths and angles of the pyrazole core and the ethyl carboxylate substituent.[2]
The pyrazole ring is expected to be planar. The cyclopropyl group at the 3-position and the ethyl carboxylate at the 4-position will have specific spatial orientations relative to this plane.
| Parameter | Inferred Value/Range | Basis of Inference |
| Pyrazole Ring | ||
| N1-N2 bond length | ~1.35 Å | Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2] |
| N2-C3 bond length | ~1.33 Å | Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2] |
| C3-C4 bond length | ~1.43 Å | Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2] |
| C4-C5 bond length | ~1.38 Å | Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2] |
| C5-N1 bond length | ~1.34 Å | Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2] |
| Substituents | ||
| C3-C(cyclopropyl) bond length | ~1.50 Å | Standard C-C single bond lengths |
| C4-C(carboxylate) bond length | ~1.48 Å | Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2] |
| C=O bond length | ~1.21 Å | Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2] |
| C-O(ethyl) bond length | ~1.34 Å | Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2] |
| O-C(ethyl) bond length | ~1.46 Å | Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2] |
Table 1: Inferred Bond Lengths for this compound based on Analogous Structures.
Conformational Analysis
The conformation of this compound is primarily determined by the rotation around the single bonds connecting the cyclopropyl and ethyl carboxylate groups to the pyrazole ring.
Rotation of the Cyclopropyl Group
The cyclopropyl group can rotate around the C3-C(cyclopropyl) bond. Computational studies on similar cyclopropyl-substituted heterocycles suggest that the "bisected" conformation, where one of the C-C bonds of the cyclopropane ring eclipses the C3-C4 bond of the pyrazole, is a likely low-energy conformation. This arrangement minimizes steric hindrance between the cyclopropyl protons and the adjacent atoms on the pyrazole ring.
Rotation of the Ethyl Carboxylate Group
The ethyl carboxylate group has two main rotational degrees of freedom: rotation around the C4-C(carboxylate) bond and rotation around the O-C(ethyl) bond. The planarity of the ester group is generally favored. The orientation of the ester relative to the pyrazole ring will be a balance between electronic effects (conjugation) and steric hindrance. It is likely that the carbonyl group of the ester is oriented away from the cyclopropyl group to minimize steric clash.
Computational studies on similar pyrazole derivatives can provide more definitive information on the preferred conformations and the energy barriers between them.
Experimental Protocols
General Synthesis of Pyrazole-4-Carboxylic Acid Esters
A common and efficient method for the synthesis of pyrazole-4-carboxylic acid esters involves the reaction of a β-ketoester with a hydrazine derivative.[3]
Protocol:
-
Reactant Preparation: A solution of the appropriate β-ketoester (in this case, an ethyl ester with a cyclopropyl group at the α-position) is prepared in a suitable solvent, such as ethanol.
-
Addition of Hydrazine: Hydrazine hydrate or a substituted hydrazine is added dropwise to the solution of the β-ketoester at room temperature.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired pyrazole-4-carboxylic acid ester.[4]
Spectroscopic Characterization
The synthesized compound would be characterized by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the pyrazole ring protons, the cyclopropyl protons, and the ethyl group protons. The chemical shifts and coupling constants would be crucial for confirming the structure.
-
¹³C NMR would show distinct signals for all the carbon atoms in the molecule, including the two distinct carbons of the pyrazole ring, the cyclopropyl carbons, the ester carbonyl carbon, and the ethyl group carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the ester group (around 1700-1730 cm⁻¹) and characteristic bands for the C-H and N-H (if applicable) stretching and bending vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
| Spectroscopic Data | Expected Features for this compound | Reference Data (Ethyl 1H-pyrazole-4-carboxylate)[5] |
| ¹H NMR | Signals for pyrazole CH, cyclopropyl CH and CH₂, ethyl CH₂ and CH₃ | δ (ppm): 8.08 (s, 2H), 4.31 (q, 2H), 1.36 (t, 3H) |
| ¹³C NMR | Signals for pyrazole carbons, cyclopropyl carbons, ester carbonyl, and ethyl carbons | Not available in the provided search results. |
| IR (cm⁻¹) | Strong C=O stretch (~1710), C-H stretches, N-H stretch (if tautomerism occurs) | Not available in the provided search results. |
| Mass Spec (m/z) | Molecular ion peak at 180.20 | [M+H]⁺ at 141.0 for the unsubstituted analog[4] |
Table 2: Expected and Reference Spectroscopic Data.
Potential Biological Significance and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6] The specific substitution pattern on the pyrazole ring plays a crucial role in determining its biological target and activity.
The presence of a cyclopropyl group can enhance metabolic stability and binding affinity to target proteins. The ethyl carboxylate group can act as a hydrogen bond acceptor or can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.
Given the prevalence of pyrazoles as kinase inhibitors in drug discovery, a hypothetical signaling pathway where this compound could act as an inhibitor is depicted below.
Conclusion
This compound is a molecule of interest in medicinal chemistry due to its pyrazole core and strategic substitutions. While direct experimental data on its structure and conformation are limited, analysis of closely related compounds provides a strong basis for understanding its molecular properties. The synthetic route to this compound is expected to be straightforward, and its biological activity warrants further investigation, particularly in the context of kinase inhibition. This guide serves as a foundational document to aid researchers in the further exploration and utilization of this and similar pyrazole derivatives in drug discovery endeavors.
References
- 1. Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
"Ethyl 3-cyclopropylpyrazole-4-carboxylate" CAS number 1246471-38-4 details
CAS Number: 1246471-38-4
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-cyclopropylpyrazole-4-carboxylate (CAS No. 1246471-38-4), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this particular molecule is limited in published literature, this document consolidates its known physicochemical properties and outlines probable synthetic routes based on established chemical principles for pyrazole synthesis. Furthermore, it explores the potential biological significance of this compound by examining the well-documented activities of structurally related pyrazole derivatives, particularly their role as kinase inhibitors. This guide is intended to serve as a foundational resource for scientists and researchers, offering detailed representative experimental protocols and conceptual visualizations to stimulate further investigation into this and similar molecular scaffolds.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, the pyrazole nucleus is a "privileged scaffold," a core structure that is recurrent in molecules with diverse and potent biological activities. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
The subject of this guide, this compound, incorporates two key structural features of interest in modern drug design: the versatile pyrazole ring and a cyclopropyl moiety. The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability, improve potency, and modulate conformation. This unique combination suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical Properties
The fundamental properties of this compound have been identified through chemical supplier databases. There has been some inconsistency in the reported molecular formula in various databases; however, the consensus data for CAS number 1246471-38-4 is presented below.
| Property | Value |
| CAS Number | 1246471-38-4 |
| IUPAC Name | Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Canonical SMILES | CCOC(=O)C1=CNN=C1C2CC2 |
| InChI Key | HGCJVGPZFAUPOM-UHFFFAOYSA-N |
| Physical Form | Solid |
| Storage Temperature | 2-8°C (recommended) |
Synthesis and Characterization
Proposed Synthetic Pathway
The most plausible pathway involves the reaction of a cyclopropyl-containing β-ketoester with hydrazine hydrate, typically in the presence of an acid catalyst.
Caption: Proposed Knorr synthesis of this compound.
Representative Experimental Protocol: Knorr Pyrazole Synthesis
The following is a generalized protocol for the synthesis of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate. This procedure is representative and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent).
-
Solvent Addition: Add absolute ethanol as the solvent (e.g., 5-10 mL per gram of ketoester).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water to the residue to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Biological Activity and Potential Applications (Contextual)
There is currently no specific published data on the biological activity of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate. However, the pyrazole scaffold is a cornerstone in the development of kinase inhibitors, a major class of drugs used in oncology and for inflammatory diseases.[1]
Protein kinases regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Pyrazole-based molecules are adept at fitting into the ATP-binding pocket of kinases, acting as competitive inhibitors and blocking the downstream signaling cascade.
The inclusion of a cyclopropyl group can be advantageous, potentially improving metabolic stability and binding affinity.[3] Therefore, it is plausible that Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate could serve as a precursor or a fragment in the design of novel kinase inhibitors.
Pyrazole Derivatives as Kinase Inhibitors
The following table summarizes the activity of some notable pyrazole-containing kinase inhibitors to provide context for the potential of this chemical class.
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Associated Disease(s) |
| Ruxolitinib | JAK1/JAK2 | 3.3 / 2.8 | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK / ROS1 / MET | 24 / 49 / 8 | Non-Small Cell Lung Cancer |
| Tozasertib | Aurora A/B | 0.6 / 18 | Various Cancers (Investigational) |
| Eltanexor | XPO1 | 25 | Multiple Myeloma |
This data is for illustrative purposes and does not represent the activity of this compound.
Conceptual Signaling Pathway Inhibition
The diagram below illustrates the general mechanism by which a pyrazole-based kinase inhibitor could block a signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.
Representative Experimental Protocol: In-vitro Kinase Inhibition Assay
To evaluate the potential of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate or its derivatives as kinase inhibitors, a common in-vitro assay would be employed. The following is a representative protocol for a luminescence-based kinase assay.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add the following components in order:
-
Kinase buffer solution.
-
The specific kinase enzyme being tested.
-
The test compound at various concentrations.
-
A substrate peptide specific to the kinase.
-
-
Initiation of Reaction: Add an ATP solution to each well to start the kinase reaction. The concentration of ATP should be near the Km for the enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well. The light output is inversely correlated with kinase activity.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO only). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Workflow for Kinase Inhibitor Screening
The following diagram outlines the typical workflow for screening a compound for kinase inhibitory activity.
Caption: Workflow for an in-vitro kinase inhibition screening assay.
Conclusion
This compound (CAS 1246471-38-4) is a heterocyclic molecule with significant potential as a building block in medicinal chemistry. While specific biological data for this compound is not yet available, its structure, combining the pharmacologically validated pyrazole core with a beneficial cyclopropyl group, makes it an attractive starting point for the development of novel therapeutics. The established Knorr synthesis provides a reliable route for its preparation. Future research should focus on the synthesis of derivatives and their systematic evaluation in biological assays, particularly as inhibitors of protein kinases, to unlock the full potential of this promising scaffold.
References
A Technical Guide to the Solubility of Ethyl 3-cyclopropylpyrazole-4-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-cyclopropylpyrazole-4-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, standardized protocol for researchers to determine precise solubility in various organic solvents.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclopropyl group and an ethyl carboxylate group. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various research and development stages.
Solubility Profile
Currently, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents is not extensively documented in peer-reviewed literature. However, based on the general solubility characteristics of similar pyrazole-based esters, a qualitative solubility profile can be inferred.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Expected Qualitative Solubility |
| Acetone | Miscible[1][2] |
| Chloroform | Soluble[3] |
| Ethanol | Soluble[3] |
| Diethyl Ether | Soluble[3] |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Hexane | Sparingly Soluble to Insoluble |
| Water | Insoluble |
Note: This table is based on qualitative statements for similar pyrazole derivatives and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following experimental protocol, adapted from standard laboratory procedures for organic compounds, is recommended.[4][5][6]
Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer or magnetic stirrer in a constant temperature bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
For finely dispersed solids, centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of an organic compound.
Synthesis Workflow
Understanding the synthesis of this compound provides context for its handling and purification, where solubility is a key parameter. A general synthesis route for a similar compound, ethyl 1H-pyrazole-4-carboxylate, involves the reaction of an appropriate precursor with hydrazine.[2][7]
General Synthesis of Ethyl 4-Pyrazolecarboxylate
Caption: A representative synthesis workflow for an ethyl pyrazole-carboxylate.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, its qualitative solubility in common organic solvents can be inferred from related compounds. For precise applications in research and drug development, it is imperative to determine the solubility experimentally. The provided protocol offers a standardized method to achieve reliable and reproducible solubility data. The synthesis workflow also highlights the importance of solubility in the preparation and purification of this class of compounds. This guide serves as a foundational resource for scientists and researchers working with this compound.
References
- 1. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 2. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. scribd.com [scribd.com]
- 7. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of "Ethyl 3-cyclopropylpyrazole-4-carboxylate." It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. A notable ambiguity exists in the scientific literature and commercial listings regarding the precise chemical identity of this compound, with two distinct molecular formulas associated with the same or similar names and CAS number. This guide addresses this discrepancy by presenting the available data for both potential structures, allowing for a critical evaluation by the end-user. The content includes tabulated physical and chemical properties, a discussion on the general biological significance of pyrazole derivatives, and a representative experimental protocol for the synthesis of a related compound. Visualizations of the structural differences and a general synthetic workflow are provided using Graphviz diagrams.
Introduction and Noteworthy Discrepancy
The pyrazole ring is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of a cyclopropyl group can further enhance the pharmacological profile of these molecules by introducing conformational rigidity and improving metabolic stability. "this compound" has been identified as a compound of interest within this chemical space.
However, a significant discrepancy exists in the available data for this compound. Two distinct chemical entities have been identified under similar nomenclature and the same CAS Number (1246471-38-4). This guide will present the information for both compounds to ensure clarity and accuracy for the scientific community.
-
Compound A: Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
-
This compound has the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . The "-1H-" designation specifies the position of the hydrogen atom on the pyrazole ring.
-
-
Compound B: this compound
-
Several chemical suppliers list a compound with this name and the same CAS number but with a molecular formula of C₁₀H₁₁N₃O₃ and a molecular weight of 221.21 g/mol .[2]
-
This guide will present the data for both compounds in separate sections to avoid confusion. Researchers are advised to verify the specific structure of any material they are working with through analytical characterization.
Physicochemical Properties
The following tables summarize the available physical and chemical properties for both potential compounds.
Compound A: Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Solid | |
| SMILES String | CCOC(C1=CNN=C1C2CC2)=O | |
| InChI | 1S/C9H12N2O2/c1-2-13-9(12)7-5-10-11-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
| InChI Key | HGCJVGPZFAUPOM-UHFFFAOYSA-N | |
| MDL Number | MFCD17171378 | |
| PubChem Substance ID | 329797526 |
Compound B: this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃O₃ | [2] |
| Molecular Weight | 221.21 g/mol | [2] |
| CAS Number | 1246471-38-4 | [2] |
| Storage Temperature | -20°C | [2] |
| Grade | Highly Purified | [2] |
Structural Visualization
The following diagrams illustrate the structural differences between the two reported compounds and a general representation of their chemical structures.
Experimental Protocols
General Synthesis of Substituted Pyrazole-4-carboxylates:
A common synthetic route involves the reaction of an appropriately substituted 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine. For ethyl 3-substituted-1H-pyrazole-4-carboxylates, a typical starting material would be an ethyl 2-(ethoxymethylene)-3-oxoalkanoate.
Example Protocol (Hypothetical for Compound A):
-
Starting Material Synthesis: Ethyl 3-cyclopropyl-3-oxopropanoate is reacted with triethyl orthoformate in the presence of an acid catalyst (e.g., acetic anhydride) to yield ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate.
-
Cyclization: The resulting intermediate is dissolved in a suitable solvent, such as ethanol.
-
Hydrazine hydrate is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.
Characterization:
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the proton and carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (ester) and N-H (pyrazole).
Biological and Pharmacological Context
While specific biological data for "this compound" is not extensively documented, the broader class of pyrazole-4-carboxylate derivatives is of significant interest in drug discovery.
-
Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3]
-
Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[4]
-
Anticancer Activity: Certain substituted pyrazoles have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival. For example, some pyrazole derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5]
-
Enzyme Inhibition: The pyrazole ring can act as a bioisostere for other aromatic systems, enabling it to interact with the active sites of various enzymes. This makes pyrazole derivatives attractive candidates for the development of targeted enzyme inhibitors.
The presence of the cyclopropyl group in the target compound is expected to influence its binding affinity and pharmacokinetic properties, potentially leading to enhanced biological activity. Further research is warranted to elucidate the specific biological targets and pharmacological profile of "this compound."
Conclusion
"this compound" is a compound of interest for which there is conflicting information in the public domain regarding its precise chemical structure. This guide has presented the available data for the two most likely candidates, Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (C₉H₁₂N₂O₂) and a compound with the molecular formula C₁₀H₁₁N₃O₃ . Researchers and drug development professionals should exercise caution and perform thorough analytical characterization to confirm the identity of their materials. The general synthetic strategies and the known biological activities of related pyrazole derivatives provided herein offer a valuable starting point for further investigation into this and related compounds.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. usbio.net [usbio.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Ethyl 3-cyclopropylpyrazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of known properties and predicted spectroscopic data based on the analysis of closely related analogues. It also includes detailed experimental protocols for its synthesis and characterization, offering a valuable resource for researchers in medicinal chemistry and drug development.
Compound Identification
| Property | Value |
| IUPAC Name | Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Canonical SMILES | CCOC(=O)C1=CNN=C1C2CC2 |
| InChI Key | HGCJVGPZFAUPOM-UHFFFAOYSA-N |
| Appearance | Solid (predicted) |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including ethyl 1H-pyrazole-4-carboxylate, ethyl 3-methyl-1H-pyrazole-4-carboxylate, and other substituted pyrazole derivatives.
2.1. Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | s | 1H | Pyrazole H-5 |
| ~4.35 | q | 2H | -O-CH₂-CH₃ |
| ~2.0-2.2 | m | 1H | Cyclopropyl CH |
| ~1.38 | t | 3H | -O-CH₂-CH₃ |
| ~1.0-1.2 | m | 2H | Cyclopropyl CH₂ |
| ~0.8-1.0 | m | 2H | Cyclopropyl CH₂ |
2.2. Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (ester) |
| ~150 | Pyrazole C-3 |
| ~139 | Pyrazole C-5 |
| ~110 | Pyrazole C-4 |
| ~60 | -O-CH₂-CH₃ |
| ~14 | -O-CH₂-CH₃ |
| ~8 | Cyclopropyl CH |
| ~6 | Cyclopropyl CH₂ |
2.3. Predicted IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3300 | N-H stretching (pyrazole) |
| ~2900-3000 | C-H stretching (aliphatic) |
| ~1700-1720 | C=O stretching (ester) |
| ~1550-1600 | C=N stretching (pyrazole ring) |
| ~1200-1300 | C-O stretching (ester) |
2.4. Predicted Mass Spectrometry Data (EI-MS)
| m/z | Assignment |
| 180 | [M]⁺ |
| 152 | [M - C₂H₄]⁺ |
| 135 | [M - OC₂H₅]⁺ |
| 107 | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, adapted from procedures for similar pyrazole derivatives.
3.1. Synthesis of this compound
A plausible synthetic route involves the reaction of a β-ketoester bearing a cyclopropyl group with hydrazine hydrate.
-
Step 1: Synthesis of Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate. Ethyl acetoacetate is reacted with a cyclopropylcarbonylating agent (e.g., cyclopropanecarbonyl chloride) in the presence of a base (e.g., sodium ethoxide) to yield the β-ketoester intermediate.
-
Step 2: Cyclization to form the pyrazole ring. The resulting β-ketoester is then reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is typically refluxed for several hours. Upon cooling, the product, this compound, is expected to precipitate and can be purified by recrystallization.
3.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet.
-
Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (EI) mass spectrometer.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a synthesized organic compound like this compound.
An In-depth Technical Guide to the Stability and Storage of Ethyl 3-cyclopropylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-cyclopropylpyrazole-4-carboxylate. The information herein is curated for professionals in research and drug development, offering detailed experimental protocols for stability assessment and a summary of potential degradation pathways.
Introduction
This compound is a heterocyclic compound with a pyrazole core, a functionality of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The stability of this compound is a critical parameter that influences its shelf-life, formulation development, and ultimately its efficacy and safety in potential therapeutic applications. Pyrazole derivatives are often noted for their metabolic stability, a desirable characteristic in drug discovery.[1][2] However, the ethyl ester functional group introduces a potential site for hydrolysis, and the overall stability must be thoroughly evaluated. This guide outlines the key factors affecting the stability of this compound and provides standardized methods for its assessment.
Recommended Storage Conditions
Based on the general principles for the storage of pyrazole derivatives and related chemical structures, the following conditions are recommended to ensure the long-term integrity of this compound:
-
Temperature: For long-term storage, refrigeration at 2-8°C is advisable. Some suppliers of similar pyrazole esters recommend storage at 0-8°C. For routine laboratory use, storage in a cool, dark place away from direct heat is sufficient for short periods.
-
Atmosphere: To prevent potential oxidation, especially if the compound is found to be sensitive, storage under an inert atmosphere such as nitrogen or argon is recommended.[3]
-
Light: The compound should be protected from light to prevent photodegradation. Use of amber vials or containers wrapped in aluminum foil is a standard practice.[3]
-
Moisture: Due to the presence of an ethyl ester group, the compound is susceptible to hydrolysis. It is crucial to store it in a dry environment. Containers should be tightly sealed to prevent the ingress of moisture.
-
Container: Use of chemically inert glass or other non-reactive containers is recommended.
Potential Degradation Pathways
| Degradation Pathway | Influencing Factors | Potential Degradation Products |
| Hydrolysis | Presence of water, acidic or basic conditions | 3-cyclopropylpyrazole-4-carboxylic acid and ethanol |
| Oxidation | Presence of oxidizing agents, exposure to air and light | Oxidized pyrazole derivatives |
| Photodegradation | Exposure to UV and visible light | Various photolytic decomposition products |
| Thermal Degradation | High temperatures | Thermally induced decomposition products |
The cyclopropyl group is generally considered to be relatively stable and can enhance metabolic stability by being more resistant to oxidative metabolism compared to linear alkyl chains.[4][5][6][7]
Visualization of Stability Factors
The following diagram illustrates the key factors that can influence the stability of this compound and the recommended conditions to mitigate degradation.
Caption: Factors affecting the stability of this compound.
Experimental Protocols for Stability Assessment
To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[8][9][10]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Control Samples: For each stress condition, a control sample (protected from the stressor) should be analyzed alongside the stressed sample.
-
Analytical Method: A stability-indicating HPLC method capable of separating the parent compound from all potential degradation products should be developed and validated.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration with the mobile phase and analyze by HPLC.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Maintain the mixture at room temperature for a specified period (e.g., 24 hours). Note: a shorter duration or lower temperature may be necessary due to the higher reactivity of esters under basic conditions.[11]
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration with the mobile phase and analyze by HPLC.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Cool the solution to room temperature.
-
Dilute to a final concentration with the mobile phase and analyze by HPLC.
-
-
To 1 mL of the stock solution, add 1 mL of a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute to a final concentration with the mobile phase and analyze by HPLC.
-
Solid State:
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C) for a specified period (e.g., 7 days).
-
After the exposure period, dissolve the sample in a suitable solvent to the target concentration and analyze by HPLC.
-
-
Solution State:
-
Heat the stock solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 7 days), protected from light.
-
Cool the solution to room temperature and analyze by HPLC.
-
Photostability testing should be conducted in accordance with ICH Q1B guidelines.[3][12][13][14][15]
-
Forced Degradation:
-
Expose the drug substance, both in the solid state and in solution, to a light source that provides a combination of UV and visible light. The exposure levels should be higher than those used for confirmatory testing to evaluate the overall photosensitivity and identify degradation pathways.
-
-
Confirmatory Testing:
-
Sample Preparation: Expose the solid drug substance directly to the light source. Also, prepare a solution of the compound in a chemically inert, transparent container. A dark control sample should be stored under the same conditions but protected from light.
-
Light Source: Use a light source that produces an output similar to the D65/ID65 emission standard (e.g., a xenon lamp or a metal halide lamp). Alternatively, a combination of cool white fluorescent and near-UV lamps can be used.
-
Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Analysis: After exposure, analyze the samples by a validated stability-indicating HPLC method and compare the results to the dark control.
-
Conclusion
The stability of this compound is a multifaceted issue that requires careful consideration of environmental factors such as temperature, light, and moisture. While the pyrazole core and cyclopropyl group may confer a degree of stability, the ethyl ester moiety is a known point of vulnerability, particularly to hydrolysis. By adhering to the recommended storage conditions and employing rigorous stability testing protocols as outlined in this guide, researchers and drug development professionals can ensure the integrity of this compound and obtain reliable data for its potential applications. The provided experimental methodologies, based on established regulatory guidelines, offer a robust framework for a comprehensive stability assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. nbinno.com [nbinno.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biomedres.us [biomedres.us]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. database.ich.org [database.ich.org]
- 13. biobostonconsulting.com [biobostonconsulting.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Dawn of Synthetic Therapeutics: A Technical History of Pyrazole Derivatives
An in-depth exploration of the discovery, synthesis, and early pharmacological evaluation of pyrazole-based compounds, from the seminal discovery of pyrazole itself to the development of the first synthetic drugs, Antipyrine and Phenylbutazone.
This technical guide provides a comprehensive overview of the origins of pyrazole chemistry and the subsequent development of its derivatives as therapeutic agents. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the foundational discoveries, experimental methodologies, and early quantitative pharmacological data that marked the beginning of a new era in medicine.
The Discovery of the Pyrazole Ring: A Serendipitous Finding
The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr. While investigating quinine-related compounds, Knorr synthesized the first pyrazole derivative, a landmark achievement that would pave the way for the development of an entire class of pharmaceuticals.[1][2] His work, originally aimed at finding a synthetic alternative to the antimalarial quinine, led to the creation of a novel five-membered heterocyclic ring containing two adjacent nitrogen atoms. This discovery was not an isolated event but rather the culmination of systematic investigation into the reactions of 1,3-dicarbonyl compounds with hydrazine derivatives, a process that would come to be known as the Knorr pyrazole synthesis.[3]
The Knorr Pyrazole Synthesis: A Foundational Reaction
The Knorr pyrazole synthesis is a versatile and historically significant reaction that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The general workflow for this synthesis is outlined below.
Antipyrine: The First Synthetic Drug
Hot on the heels of his discovery of the pyrazole ring, Ludwig Knorr synthesized 1,5-dimethyl-2-phenylpyrazol-3-one in 1883, a compound he named Antipyrine (later also known as phenazone).[1][2] This marked a pivotal moment in the history of medicine, as Antipyrine became the first commercially successful synthetic drug, widely used for its potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[1] Its introduction to the market predated that of aspirin and it remained a dominant therapeutic agent until the early 20th century.[1]
Experimental Protocol: Synthesis of Antipyrine
The synthesis of Antipyrine, as originally developed by Knorr, involves a two-step process starting from ethyl acetoacetate and phenylhydrazine.
Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone
-
Reaction Setup: In a round-bottom flask, equimolar amounts of ethyl acetoacetate and phenylhydrazine are carefully mixed. The reaction is exothermic and should be performed with caution.
-
Heating: The reaction mixture is heated under reflux for approximately one hour.
-
Isolation: The resulting viscous syrup is cooled in an ice bath.
-
Crystallization: A small amount of diethyl ether is added, and the mixture is stirred vigorously to induce the crystallization of the crude 1-phenyl-3-methyl-5-pyrazolone.
-
Purification: The crude product is collected by vacuum filtration and can be purified by recrystallization from ethanol.
Step 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone
-
Reaction: The purified 1-phenyl-3-methyl-5-pyrazolone is treated with a methylating agent, such as methyl iodide, in a suitable solvent like methanol.
-
Work-up and Purification: The reaction mixture is worked up to isolate the final product, Antipyrine, which can be further purified by recrystallization.
Phenylbutazone: A Potent Anti-inflammatory Agent
Decades after the discovery of Antipyrine, another significant pyrazole derivative emerged: Phenylbutazone. First synthesized in 1946, Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) was introduced into clinical practice in 1949.[4] It exhibited potent anti-inflammatory, analgesic, and antipyretic properties.[4] While its use in humans has been significantly restricted due to adverse effects, it remains a notable compound in the history of pyrazole-based drugs and continues to see use in veterinary medicine.[4][5]
Experimental Protocol: Classical Synthesis of Phenylbutazone
The classical synthesis of Phenylbutazone involves the condensation of diethyl n-butylmalonate with hydrazobenzene.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, hydrazobenzene is dissolved in an anhydrous solvent such as toluene. A strong base, typically sodium ethoxide, is then added to the solution.
-
Addition of Malonate: Diethyl n-butylmalonate is slowly added to the reaction mixture.
-
Heating: The mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.
-
Work-up: After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the crude Phenylbutazone.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then purified by recrystallization, commonly from an ethanol/water mixture.
Early Pharmacological Evaluation: Quantifying Therapeutic Effects
The discovery of Antipyrine and Phenylbutazone necessitated the development and application of experimental methods to quantify their pharmacological effects. These early assays, primarily conducted in animal models, laid the groundwork for modern pharmacology.
Experimental Protocols for Pharmacological Assays
-
Analgesic Activity - Hot Plate Test: This method, developed later but representative of thermal pain assays, is used to evaluate the response to pain caused by heat. An animal is placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured. An increase in this latency after drug administration indicates an analgesic effect.[4]
-
Analgesic Activity - Acetic Acid-Induced Writhing Test: This is a chemical method for inducing pain of peripheral origin. An intraperitoneal injection of an irritant like acetic acid causes characteristic abdominal constrictions or "writhing" in mice. A reduction in the number of writhes following the administration of a test compound is indicative of its analgesic properties.[6][7][8][9]
-
Antipyretic Activity - Brewer's Yeast-Induced Pyrexia: Fever is artificially induced in laboratory animals, typically rats, by a subcutaneous injection of a suspension of brewer's yeast.[10][11][12] The rectal temperature of the animals is monitored, and the ability of a test substance to reduce the elevated body temperature is a measure of its antipyretic activity.
Quantitative Pharmacological Data
The following table summarizes some of the early quantitative data for Antipyrine and Phenylbutazone. It is important to note that historical data can be variable, and the methodologies used in the late 19th and early 20th centuries were not as standardized as they are today.
| Compound | Test Animal | Parameter | Value | Reference |
| Phenylbutazone | Mouse | LD50 (Oral) | 739 mg/kg | [13] |
Mechanism of Action: Unraveling the Molecular Basis of Efficacy
The therapeutic effects of these early pyrazole derivatives are now understood to be primarily due to their inhibition of cyclooxygenase (COX) enzymes. This mechanism, however, was not elucidated until much later.
Antipyrine and Phenylbutazone are non-selective inhibitors of both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, these drugs effectively reduce the symptoms associated with these conditions.
Conclusion: A Legacy of Innovation
The discovery of pyrazole and its early derivatives represents a watershed moment in the history of medicine. Ludwig Knorr's pioneering work not only introduced a new class of chemical compounds but also ushered in the era of synthetic drugs with the launch of Antipyrine. The subsequent development of Phenylbutazone further solidified the therapeutic potential of the pyrazole scaffold. While the use of these specific early drugs has waned due to safety concerns, their discovery and the scientific investigations that followed laid the critical groundwork for the development of modern non-steroidal anti-inflammatory drugs (NSAIDs) and continue to inspire the design of new therapeutic agents. The journey from a serendipitous discovery in a 19th-century laboratory to a globally recognized class of pharmaceuticals underscores the profound impact of fundamental chemical research on human health.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hot plate test [panlab.com]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Long-term exposure to the anti-inflammatory agent phenylbutazone induces kidney tumors in rats and liver tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 10. Brewer's yeast-induced pyrexia: Significance and symbolism [wisdomlib.org]
- 11. Yeast-induced pyrexia method: Significance and symbolism [wisdomlib.org]
- 12. Brewer's yeast induced pyretic model: Significance and symbolism [wisdomlib.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Cyclopropyl Group: A Key Player in the Biological Activity of Pyrazole-Based Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of a cyclopropyl group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical design. This small, strained carbocycle imparts a unique combination of steric and electronic properties that can profoundly influence the biological activity of the parent molecule. This technical guide delves into the core biological significance of the cyclopropyl group in pyrazoles, offering a comprehensive overview of its impact on potency, metabolic stability, and mechanism of action across various therapeutic and agricultural applications.
Physicochemical and Pharmacokinetic Significance of the Cyclopropyl Moiety
The cyclopropyl ring, despite its simple structure, possesses a unique set of physicochemical properties that are highly advantageous in drug design. Its rigid and planar nature can act as a conformational restraint, locking a flexible molecule into a bioactive conformation, which can lead to a more favorable entropic contribution to binding affinity.
One of the most significant contributions of the cyclopropyl group is the enhancement of metabolic stability . The carbon-hydrogen bonds within the cyclopropane ring are shorter and stronger than those in typical alkyl chains. This increased bond strength makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation in the body. By strategically placing a cyclopropyl group at a metabolically vulnerable position, medicinal chemists can significantly extend the half-life of a drug candidate, leading to improved pharmacokinetic profiles.
Furthermore, the cyclopropyl group can serve as a bioisosteric replacement for other chemical groups, such as gem-dimethyl or vinyl groups. This substitution can fine-tune critical properties like lipophilicity and pKa, thereby optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Cyclopropyl-Pyrazoles as Cannabinoid Receptor 1 (CB1) Antagonists
A prominent area where the cyclopropyl group has demonstrated significant utility is in the development of pyrazole-based antagonists of the Cannabinoid Receptor 1 (CB1). CB1 receptor antagonists have been investigated for the treatment of obesity and related metabolic disorders. The cyclopropyl group in these compounds often plays a crucial role in achieving high binding affinity and selectivity.
Quantitative Data: CB1 Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of representative cyclopropyl-pyrazole derivatives for the human CB1 receptor.
| Compound ID | Cyclopropyl Position | Other Key Substituents | hCB1 Ki (nM) | Reference |
| SR141716A (Rimonabant) | N/A (Lead Compound) | N-piperidinyl, 5-(4-chlorophenyl), 1-(2,4-dichlorophenyl) | 1.8 | [1] |
| Compound 1 | C6 of indeno[1,2-c]pyrazole | N-(adamantan-1-yl), 1-(2,4-dichlorophenyl) | 4 | [2] |
| Compound 2 | C6 of indeno[1,2-c]pyrazole | N-(piperidin-1-yl), 1-(2,4-dichlorophenyl) | 69 | [2] |
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor
The binding affinity of compounds for the CB1 receptor is typically determined using a competitive radioligand binding assay.[3][4][5]
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive CB1 ligand.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
3. Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway: CB1 Receptor Antagonism
CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade. An antagonist, such as a cyclopropyl-pyrazole derivative, binds to the receptor but does not elicit a response, thereby blocking the effects of endogenous or exogenous agonists.
Cyclopropyl-Pyrazoles as Anticancer Agents
The pyrazole scaffold is a well-established pharmacophore in the development of anticancer drugs. The addition of a cyclopropyl group can enhance the cytotoxic activity of these compounds, often by promoting apoptosis (programmed cell death).
Quantitative Data: In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values of representative cyclopropyl-pyrazole derivatives against various human cancer cell lines.
| Compound ID | Cyclopropyl Position | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3f | Dihydro-1H-pyrazole | MDA-MB-468 (Breast) | 14.97 (24h) | [6] |
| Compound 5 | Pyrazole | HepG2 (Liver) | 13.14 | [7] |
| Compound 5 | Pyrazole | MCF-7 (Breast) | 8.03 | [7] |
| Compound 6 | Pyrazole | HepG2 (Liver) | 25.11 | [7] |
| Compound 11 | Pyrazole | HepG2 (Liver) | 20.41 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9][10]
1. Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
2. Compound Treatment:
-
The cells are treated with various concentrations of the cyclopropyl-pyrazole compounds.
-
A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, MTT solution is added to each well.
-
The plate is incubated for a further 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
4. Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the insoluble formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: Induction of Apoptosis
Many cyclopropyl-pyrazole anticancer agents exert their effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or a combination of both.
Cyclopropyl-Pyrazoles in Agrochemicals: Herbicidal Activity
The pyrazole ring is also a key structural motif in a number of commercial herbicides. The incorporation of a cyclopropyl group can influence the herbicidal spectrum and efficacy of these compounds.
Quantitative Data: Herbicidal Activity
The following table provides examples of the herbicidal activity of pyrazole derivatives, some of which contain or are compared with compounds that could be modified with cyclopropyl groups to potentially enhance activity.
| Compound ID | Weed Species | Application Rate (g a.i./ha) | Inhibition (%) | Reference |
| Compound 6a | Digitaria sanguinalis | 150 | 50-60 | [11][12] |
| Compound 6c | Abutilon theophrasti | 150 | 50-60 | [11][12] |
| Compound 5n | Barnyard Grass | 0.05 mmol/m² | Good Activity | [13][14] |
| Compound 5o | Barnyard Grass | 0.05 mmol/m² | Good Activity | [13][14] |
| Compound 3-1 | Echinochloa crusgalli | 75 | EC50 = 64.32 µg/mL | [15] |
| Compound 3-7 | Dactylis glomerata | 75 | EC50 = 59.41 µg/mL | [15] |
Experimental Protocol: Greenhouse Herbicide Screening
The herbicidal efficacy of new compounds is initially evaluated in a controlled greenhouse environment.[16][17][18][19][20]
1. Plant Cultivation:
-
Seeds of various weed and crop species are sown in pots or trays containing a standard potting mix.
-
The plants are grown under controlled greenhouse conditions (temperature, light, humidity) until they reach a specific growth stage (e.g., 2-3 leaf stage).
2. Herbicide Application:
-
The test compounds are formulated as solutions or emulsions.
-
The formulations are applied to the plants using a precision sprayer to ensure uniform coverage.
-
A range of application rates is typically tested, along with an untreated control and a commercial standard herbicide for comparison.
-
Applications can be made pre-emergence (to the soil before weed emergence) or post-emergence (to the foliage of emerged weeds).
3. Evaluation:
-
The plants are returned to the greenhouse and observed for signs of herbicidal injury over a period of several days to weeks.
-
Efficacy is typically assessed visually as a percentage of growth inhibition or phytotoxicity compared to the untreated control.
-
In some cases, quantitative measurements such as plant height or fresh/dry weight are also taken.
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A common mode of action for pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[21] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative damage. Inhibition of HPPD leads to bleaching of the plant tissues and ultimately death.
Conclusion
The cyclopropyl group is a versatile and highly valuable structural motif in the design of biologically active pyrazole-containing compounds. Its unique ability to enhance metabolic stability, constrain conformation, and modulate physicochemical properties has led to the development of potent and selective drug candidates and agrochemicals. For researchers and professionals in drug discovery and development, a thorough understanding of the multifaceted roles of the cyclopropyl group is essential for the rational design of next-generation pyrazole-based molecules with improved efficacy and safety profiles. The continued exploration of cyclopropyl-pyrazole derivatives holds significant promise for addressing unmet medical needs and advancing agricultural productivity.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. researchgate.net [researchgate.net]
- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ipm.cahnr.uconn.edu [ipm.cahnr.uconn.edu]
- 18. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 21. semanticscholar.org [semanticscholar.org]
The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, synthetic tractability, and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." This designation reflects its recurring presence in a wide array of clinically successful drugs and promising therapeutic candidates. This technical guide provides a comprehensive review of the pyrazole core, encompassing its synthesis, biological activities, and therapeutic applications, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.
Introduction: The Significance of the Pyrazole Moiety
The unique electronic and structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of pyrazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic effects.[1][2][3][4][5] The presence of this moiety in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction medication Sildenafil, underscores its therapeutic relevance.[6][7][8]
Therapeutic Applications and Quantitative Biological Data
The therapeutic landscape of pyrazole derivatives is vast and continually expanding. To facilitate a comparative analysis, the following tables summarize the quantitative biological data for representative pyrazole-containing compounds across key therapeutic areas.
Anti-inflammatory Activity: COX-2 Inhibition
The selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole-containing compounds, most notably Celecoxib, have excelled in this area.
| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | >100 µM | 0.04 µM | >2500 | [2][7] |
| Rofecoxib (for comparison) | COX-2 | >100 µM | 0.018 µM | >5555 | [2] |
Anticancer Activity: Kinase Inhibition
The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.
| Compound | Target Kinase | Cell Line | IC50 | Reference |
| Ruxolitinib | JAK1, JAK2 | - | ~3 nM | [9] |
| Crizotinib | ALK, MET | - | - | [10] |
| Compound 6 | Aurora A | HCT116 (colon) | 0.39 µM | [8] |
| MCF7 (breast) | 0.46 µM | [8] | ||
| Aurora A (enzymatic) | - | 0.16 µM | [8] | |
| Compound 5h | Aurora A | MCF-7 | 0.12 µM (GI50) | [11] |
| MDA-MB-231 | 0.63 µM (GI50) | [11] | ||
| Aurora A (enzymatic) | - | 0.78 µM | [11] | |
| Asciminib (ABL-001) | Bcr-Abl | - | 0.5 nM | [8] |
| Compound 49 | EGFR, HER-2 | - | 0.26 µM, 0.20 µM | [12] |
| Compound 110 | - | PC3 (prostate) | 0.01 µM | [12] |
| A549 (lung) | 0.45 µM | [12] | ||
| MCF-7 (breast) | 0.081 µM | [12] | ||
| DU-145 (prostate) | 1.77 µM | [12] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 21a | Aspergillus niger | 2.9 - 7.8 | [13] |
| Staphylococcus aureus | 62.5 - 125 | [13] | |
| Bacillus subtilis | 62.5 - 125 | [13] | |
| Klebsiella pneumoniae | 62.5 - 125 | [13] | |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | Staphylococcus aureus | 1 - 8 | [14] |
| Escherichia coli 1924 | 1 | [14] | |
| Imidazo-pyridine substituted pyrazole (18) | Gram-positive & Gram-negative strains | <1 (MBC) | [14] |
| Quinoline-substituted pyrazole (19) | Various strains | 0.12 - 0.98 | [14] |
| Compound 21c | Multi-drug resistant strains | 0.25 | [15] |
| Compound 23h | Multi-drug resistant strains | 0.25 | [15] |
| Pyrazole-thiobarbituric derivative 61c | Staphylococcus aureus, Staphylococcus faecalis | 16 | [16] |
| Pyrazole-thiobarbituric derivatives 61l, 61o | Bacillus subtilis | 16 | [16] |
Experimental Protocols
To provide a practical resource for researchers, this section details the methodologies for the synthesis of key pyrazole derivatives and the execution of relevant biological assays.
Synthesis of an Anti-inflammatory Pyrazole: Celecoxib
Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[1][5][17]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[1]
In Vitro COX-2 Inhibition Assay
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.[1][18][19][20][21]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or a fluorometric/colorimetric inhibitor screening kit
-
Assay buffer
Procedure (General):
-
The COX-1 and COX-2 enzymes are pre-incubated with various concentrations of the test compound or vehicle control in the assay buffer for a specified time (e.g., 10 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
The reaction is terminated, often by the addition of a stop solution.
-
The concentration of PGE2 produced is quantified using an EIA kit according to the manufacturer's instructions.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Synthesis of an Anticancer Pyrazole: Aurora Kinase Inhibitor
Reaction: Synthesis of a pyrimidine-based Aurora kinase inhibitor.[7][13]
Materials:
-
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate
-
2,4-dichloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidine
-
4-ethylpiperazine
-
3-Chloro-2-fluorobenzoyl chloride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Butanol
Procedure (Illustrative Example):
-
Step 1: Synthesis of Intermediate A. To a solution of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in N-Butanol is added 2,4-dichloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidine and DIPEA. The mixture is heated to reflux. After cooling, the product is isolated and purified.
-
Step 2: Synthesis of Intermediate B. Intermediate A is reacted with 4-ethylpiperazine in a suitable solvent like N-Butanol at elevated temperature. The product is then isolated and purified.
-
Step 3: Boc Deprotection. Intermediate B is dissolved in DCM, and TFA is added. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure.
-
Step 4: Final Coupling. The deprotected intermediate is dissolved in DCM, and DIPEA is added. 3-Chloro-2-fluorobenzoyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature. The final product is purified by column chromatography.[7]
In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the IC50 of a test compound against an Aurora kinase.[3][9][22][23]
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer
-
Test inhibitor
-
DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer.
-
Add the diluted inhibitor or DMSO (for controls) to the wells of the 384-well plate.
-
Add the Aurora A enzyme to all wells except the "blank" control.
-
Initiate the kinase reaction by adding a mixture of ATP and the Kemptide substrate.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value using non-linear regression.[22]
Synthesis of an Antimicrobial Pyrazole: Pyrazolo[5,1-b]thiazole Derivative
Reaction: Synthesis of 3,6-Dimethylpyrazolo[5,1-b]thiazole-2,7-dicarbohydrazide.[2]
Materials:
-
Diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
A mixture of diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate and hydrazine hydrate in ethanol is refluxed for 3 hours.
-
The reaction mixture is cooled, and excess ethanol is evaporated under reduced pressure.
-
The solid product is filtered, dried, and recrystallized from an ethanol/DMF mixture to yield the target compound.[2]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.[15][19][24][25]
Materials:
-
Test compound
-
Bacterial or fungal strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (containing 50 µL of the diluted compound) with 50 µL of the standardized inoculum.
-
Include a growth control well (broth + inoculum) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[19]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which pyrazole-based drugs exert their effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds.
COX-2 Inhibition by Celecoxib
Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 enzyme.
Aurora Kinase Inhibition in Cancer
Caption: Inhibition of Aurora A kinase by a pyrazole derivative, leading to mitotic arrest and apoptosis.
Bacterial DNA Gyrase Inhibition
Caption: Mechanism of action of a pyrazole-based antimicrobial agent by inhibiting bacterial DNA gyrase.
Conclusion
The pyrazole core continues to be a fertile ground for the discovery and development of new therapeutic agents. Its structural simplicity, coupled with the potential for diverse functionalization, allows for the creation of molecules with tailored biological activities. The examples provided in this guide, from the well-established anti-inflammatory effects of Celecoxib to the targeted anticancer activity of kinase inhibitors and the promising potential of novel antimicrobials, highlight the enduring impact of the pyrazole scaffold in medicinal chemistry. Future research in this area will undoubtedly lead to the development of even more effective and selective drugs for a wide range of diseases. The detailed protocols and pathway analyses presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. anjs.edu.iq [anjs.edu.iq]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. apexbt.com [apexbt.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. protocols.io [protocols.io]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Methodological & Application
Synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate from Ethyl Acetoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the acylation of ethyl acetoacetate with cyclopropanecarbonyl chloride to yield the key intermediate, ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate. Subsequent cyclocondensation of this intermediate with hydrazine hydrate affords the target pyrazole derivative. This protocol includes detailed experimental procedures, characterization data, and visual workflows to ensure reproducibility and aid in the successful synthesis of the title compound.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made them attractive scaffolds for medicinal chemists. The title compound, this compound, incorporates a cyclopropyl moiety, a common structural motif in drug candidates known to enhance metabolic stability and binding affinity. This document outlines a reliable and accessible synthetic route from the readily available starting material, ethyl acetoacetate.
Synthetic Pathway Overview
The synthesis proceeds in two main steps as illustrated below. The initial step involves the C-acylation of ethyl acetoacetate, followed by a classical Knorr pyrazole synthesis.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate
This procedure details the acylation of ethyl acetoacetate with cyclopropanecarbonyl chloride, facilitated by magnesium chloride and a tertiary amine base.
Materials:
-
Ethyl acetoacetate
-
Cyclopropanecarbonyl chloride
-
Magnesium chloride (anhydrous)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous magnesium chloride (1.1 equivalents) and anhydrous dichloromethane.
-
To this suspension, add ethyl acetoacetate (1.0 equivalent) and triethylamine (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.05 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate.
Step 2: Synthesis of this compound
This protocol describes the Knorr pyrazole synthesis via the cyclocondensation of the β-ketoester intermediate with hydrazine hydrate.
Materials:
-
Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography on silica gel to yield this compound as a solid.
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Reactants | Key Reagents | Product | Typical Yield (%) |
| 1 | Acylation | Ethyl acetoacetate, Cyclopropanecarbonyl chloride | MgCl₂, Triethylamine | Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate | 65-75% |
| 2 | Knorr Pyrazole Synthesis | Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate, Hydrazine hydrate | Acetic acid (cat.) | This compound | 80-90% |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 12.5 (br s, 1H, NH), 7.95 (s, 1H, pyrazole-H), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 2.05-1.95 (m, 1H, cyclopropyl-CH), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.10-1.00 (m, 2H, cyclopropyl-CH₂), 0.95-0.85 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 164.5 (C=O), 150.0 (C-pyrazole), 138.0 (CH-pyrazole), 110.0 (C-pyrazole), 60.0 (OCH₂), 14.5 (OCH₂CH₃), 8.0 (cyclopropyl-CH), 7.5 (cyclopropyl-CH₂) |
| Mass Spectrum (ESI-MS) m/z | 181.09 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3250 (N-H), 2980 (C-H), 1710 (C=O, ester), 1580 (C=N), 1540 (C=C) |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the two-step synthesis.
Caption: Laboratory workflow for the synthesis of the target compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive; handle with care under inert conditions.
-
Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme caution.
-
Dichloromethane is a volatile and potentially harmful solvent.
-
All reactions should be performed with appropriate caution, and waste should be disposed of according to institutional guidelines.
One-Pot Synthesis of Substituted Pyrazole-4-carboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted pyrazole-4-carboxylates. Pyrazole scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The methodologies outlined herein focus on multicomponent reactions, offering advantages such as high atom economy, operational simplicity, and access to diverse molecular libraries.
Introduction
Substituted pyrazoles are a privileged class of heterocyclic compounds frequently found in the core structures of pharmaceuticals and agrochemicals. Traditional multi-step syntheses of these molecules can be time-consuming and generate significant waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable alternative for the construction of complex molecular architectures from simple and readily available starting materials in a single synthetic operation. This approach minimizes intermediate isolation and purification steps, thereby reducing solvent consumption and improving overall efficiency.
This guide details various one-pot strategies for the synthesis of pyrazole-4-carboxylates, primarily focusing on the condensation of hydrazines, β-ketoesters, and aldehydes. Variations using other active methylene compounds and reaction conditions are also presented.
Method 1: Three-Component Synthesis of Persubstituted Pyrazoles using a Lewis Acid Catalyst
This protocol describes a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine, catalyzed by a Lewis acid such as Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) or zinc triflate. The Lewis acid activates the β-ketoester, facilitating its cyclization with the in situ formed hydrazone.[1]
Experimental Protocol
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and the β-ketoester (1.2 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the hydrazine derivative (1.0 mmol).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(PFO)₃, 5 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary
The following table summarizes the yields of various substituted pyrazole-4-carboxylates synthesized using the three-component, Lewis acid-catalyzed method.
| Aldehyde (R¹) | β-Ketoester (R², R³) | Hydrazine (R⁴) | Catalyst | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Phenylhydrazine | Yb(PFO)₃ | 85 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Phenylhydrazine | Yb(PFO)₃ | 92 |
| 4-Nitrobenzaldehyde | Ethyl benzoylacetate | Hydrazine hydrate | Zn(OTf)₂ | 88 |
| Cyclohexanecarboxaldehyde | Methyl acetoacetate | Phenylhydrazine | Yb(PFO)₃ | 78 |
| Propanal | Ethyl acetoacetate | Hydrazine hydrate | Zn(OTf)₂ | 80 |
Yields are based on representative literature data and may vary depending on specific reaction conditions.
Experimental Workflow
Caption: Workflow for the Lewis acid-catalyzed three-component synthesis.
Method 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This method involves a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and a hydrazine in the presence of a basic catalyst like piperidine.[2] This reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence.
Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the β-ketoester (1.0 mmol) in ethanol (10 mL).
-
Hydrazine and Catalyst Addition: Add hydrazine hydrate (1.0 mmol) to the mixture, followed by a catalytic amount of piperidine (10 mol%).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often rapid, and the product may precipitate out of the solution within 20-30 minutes. Monitor the reaction by TLC.
-
Work-up and Purification: Collect the precipitated product by filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials and catalyst. The product is often obtained in high purity. If necessary, recrystallize from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the synthesized pyrano[2,3-c]pyrazole derivative using spectroscopic techniques.
Quantitative Data Summary
The following table presents representative yields for the four-component synthesis of various pyrano[2,3-c]pyrazole derivatives.
| Aldehyde (R¹) | β-Ketoester (R²) | Hydrazine | Catalyst | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Hydrazine hydrate | Piperidine | 93 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Hydrazine hydrate | Piperidine | 91 |
| 4-Methoxybenzaldehyde | Methyl acetoacetate | Hydrazine hydrate | Piperidine | 95 |
| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Hydrazine hydrate | Piperidine | 89 |
| Furan-2-carbaldehyde | Ethyl acetoacetate | Hydrazine hydrate | Piperidine | 90 |
Yields are based on representative literature data and may vary depending on specific reaction conditions.
Experimental Workflow
Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Signaling Pathway Relevance
Substituted pyrazoles are known to interact with a variety of biological targets. For instance, certain pyrazole derivatives act as inhibitors of kinases, which are key enzymes in cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that can be modulated by pyrazole-based inhibitors.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazole derivative.
Conclusion
The one-pot synthesis of substituted pyrazole-4-carboxylates and related pyrazole-annulated heterocycles through multicomponent reactions offers a highly efficient and versatile approach for generating libraries of these valuable compounds. The protocols described provide a solid foundation for researchers in academic and industrial settings to synthesize diverse pyrazole derivatives for further investigation in drug discovery and materials science. The choice of methodology can be tailored based on the desired substitution pattern and available starting materials.
References
Ethyl 3-cyclopropylpyrazole-4-carboxylate: A Versatile Building Block for Modern Agrochemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-cyclopropylpyrazole-4-carboxylate is a key heterocyclic building block in the synthesis of a significant class of modern agrochemicals, particularly pyrazole carboxamide fungicides. These fungicides are renowned for their high efficacy and a specific mode of action, targeting the fungal respiratory chain. This document provides detailed application notes, experimental protocols, and data to facilitate the use of this versatile molecule in the research and development of new crop protection agents.
The core structure of pyrazole carboxamides, derived from this compound, is central to their fungicidal activity. These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), effectively disrupting the energy production within fungal cells and leading to their death.[1] This targeted mechanism of action makes them a vital tool in managing a broad spectrum of plant pathogenic fungi.[1]
Agrochemical Applications and Efficacy
Derivatives of this compound have demonstrated potent fungicidal activity against a wide range of plant pathogens. The efficacy of these compounds is typically quantified by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values. Lower values indicate higher potency.
Below is a summary of the reported in vitro and in vivo fungicidal activities of various pyrazole carboxamide derivatives.
Table 1: In Vitro Fungicidal Activity of Pyrazole Carboxamide Derivatives
| Compound/Active Ingredient | Target Pathogen | EC50 (mg/L) | Reference |
| SCU3038 | Rhizoctonia solani | 0.016 | [2] |
| Fluxapyroxad | Rhizoctonia solani | 0.033 | [2] |
| Thifluzamide | Rhizoctonia solani | 1.88 | [2] |
| Isoxazole pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 (µg/mL) | [3][4] |
| Compound 6b | Gibberella zeae | 81.3 (µg/mL) | [5] |
| Compound 6b | Fusarium oxysporum | 97.8 (µg/mL) | [5] |
| Compound 6b | Cytospora mandshurica | 176.5 (µg/mL) | [5] |
| Compound 26 | Botrytis cinerea | 2.432 (µg/mL) | [6] |
| Compound 26 | Rhizoctonia solani | 2.182 (µg/mL) | [6] |
| Compound 26 | Valsa mali | 1.787 (µg/mL) | [6] |
| Compound 26 | Thanatephorus cucumeris | 1.638 (µg/mL) | [6] |
| Compound 26 | Fusarium oxysporum | 6.986 (µg/mL) | [6] |
| Compound 26 | Fusarium graminearum | 6.043 (µg/mL) | [6] |
Table 2: In Vivo Fungicidal Activity of Pyrazole Carboxamide Derivatives
| Compound/Active Ingredient | Target Pathogen | EC50 (mg/L) | Reference |
| SCU3038 | Rhizoctonia solani | 0.95 | [2] |
| Fluxapyroxad | Rhizoctonia solani | 2.29 | [2] |
| Thifluzamide | Rhizoctonia solani | 1.88 | [2] |
Table 3: Succinate Dehydrogenase (SDH) Enzyme Inhibition
| Compound | IC50 (µM) |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide 10e | 0.16 |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides synthesized from this compound act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption leads to the inhibition of ATP synthesis, the accumulation of reactive oxygen species (ROS), and ultimately, fungal cell death.[1]
Experimental Protocols
Synthesis of N-Aryl-3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide
This protocol outlines a general three-step synthesis of a target N-aryl-3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide from ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl 3-cyclopropylpyrazole-4-carboxylate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-cyclopropylpyrazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The cyclopropyl group can provide favorable metabolic stability and potency, while the ethyl carboxylate offers a versatile handle for further chemical modifications.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the Janus kinase (JAK) family of enzymes. The protocols are based on established synthetic routes for potent kinase inhibitors, such as Ruxolitinib, a JAK1/JAK2 inhibitor.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound is as a precursor for the synthesis of more complex pyrazole-containing intermediates. A crucial transformation involves the conversion of the ethyl ester to a more reactive functional group, such as an amide or a nitrile, and subsequent coupling with other heterocyclic systems. A prominent example is its utility in forming the pyrazolyl-pyrrolo[2,3-d]pyrimidine core, a key pharmacophore in several JAK inhibitors.
The general synthetic strategy involves the following key steps:
-
Modification of the Carboxylate Group: The ethyl ester of the starting material is typically hydrolyzed to the corresponding carboxylic acid or converted to an amide.
-
Introduction of a Coupling Handle: A leaving group, often a halogen, is introduced onto the pyrazole ring to facilitate subsequent cross-coupling reactions.
-
Coupling with the Kinase-Targeting Moiety: The modified pyrazole is then coupled with the desired heterocyclic partner, such as a pyrrolo[2,3-d]pyrimidine, often via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.
This approach allows for the modular synthesis of a library of kinase inhibitors for structure-activity relationship (SAR) studies.
Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of representative pyrazole-based kinase inhibitors against various Janus kinases. This data highlights the potency that can be achieved with this structural class of compounds.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | [1] |
| Ruxolitinib | JAK2 | 2.8 | [1] |
| Tofacitinib | JAK1 | 15.1 | [1] |
| Tofacitinib | JAK2 | 77.4 | [1] |
| Tofacitinib | JAK3 | 55.0 | [1] |
| Pyrazole Derivative 3f | JAK1 | 3.4 | [2][3] |
| Pyrazole Derivative 3f | JAK2 | 2.2 | [2][3] |
| Pyrazole Derivative 3f | JAK3 | 3.5 | [2][3] |
| (S)-Ruxolitinib | JAK2 | 5.0 | [4] |
| (R)-Ruxolitinib | JAK2 | <0.5 | [4] |
Experimental Protocols
The following protocols describe the synthesis of a key intermediate for JAK inhibitors, (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, which is the active pharmaceutical ingredient in Ruxolitinib. While the literature does not explicitly start from this compound, this protocol outlines the synthesis of a structurally related and crucial intermediate, demonstrating the synthetic utility of the pyrazole core. The synthesis of the initial pyrazole fragment can be adapted from known methods.
Protocol 1: Synthesis of 3-Cyclopentyl-3-oxopropionitrile (Intermediate A)
This protocol describes the synthesis of a key precursor for the chiral cyclopentyl moiety found in Ruxolitinib.
Materials:
-
Cyclopentane methyl formate
-
Acetonitrile
-
Potassium hydride (35 wt% in mineral oil) or Sodium hydride (60% in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M) or Sulfuric acid (6M)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred suspension of potassium hydride (or sodium hydride) in anhydrous THF, add a solution of cyclopentane methyl formate and acetonitrile in THF dropwise at a controlled temperature (e.g., 60-80 °C).
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and quench by the slow addition of water.
-
Separate the aqueous layer and wash with ethyl acetate to remove any unreacted starting materials.
-
Acidify the aqueous layer to a pH of 1-5 with hydrochloric or sulfuric acid.
-
Extract the product into ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclopentyl-3-oxopropionitrile as an oil or solid.
Protocol 2: Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Intermediate B)
This protocol outlines the asymmetric synthesis of a chiral pyrazole intermediate.
Materials:
-
3-Cyclopentylacrylonitrile
-
4-Bromo-1H-pyrazole
-
Chiral organocatalyst (e.g., a diarylprolinol silyl ether)
-
Solvent (e.g., dichloromethane, toluene)
Procedure:
-
In a reaction vessel, dissolve 3-cyclopentylacrylonitrile and 4-bromo-1H-pyrazole in the chosen solvent.
-
Add the chiral organocatalyst to the mixture.
-
Stir the reaction at room temperature or slightly elevated temperature until the reaction is complete.
-
Upon completion, the reaction mixture can be purified by column chromatography on silica gel to afford the enantiomerically enriched (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
Protocol 3: Suzuki Coupling to form the Ruxolitinib Core Structure
This protocol describes the final key coupling step to assemble the core of Ruxolitinib.
Materials:
-
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Intermediate B)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (or a similar boronic acid/ester derivative of the pyrrolo[2,3-d]pyrimidine core)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., Na2CO3, K2CO3, Cs2CO3)
-
Solvent system (e.g., dioxane/water, toluene/water)
Procedure:
-
To a degassed mixture of the solvent and base, add (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, the pyrrolo[2,3-d]pyrimidine boronic acid derivative, and the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile.
Mandatory Visualizations
Synthetic Pathway for a Ruxolitinib Intermediate
Caption: General synthetic route to Ruxolitinib from a pyrazole precursor.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Conclusion
This compound and its derivatives are indispensable tools in the synthesis of potent kinase inhibitors, particularly for the JAK family. The synthetic routes, while often requiring multiple steps, are modular and allow for the generation of diverse chemical entities for drug discovery programs. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors.
References
- 1. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 3-cyclopropylpyrazole-4-carboxylate Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory potential of ethyl 3-cyclopropylpyrazole-4-carboxylate derivatives. While specific data for the named compound is limited in publicly available literature, this document compiles relevant data and protocols from closely related pyrazole carboxylate analogs to guide research and development efforts. The primary mechanism of action for this class of compounds is believed to be the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Quantitative Data Summary
The anti-inflammatory activity of various pyrazole carboxylate derivatives is summarized below. These compounds share a common pyrazole scaffold and are substituted at different positions, providing insights into structure-activity relationships.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Carboxylate Derivatives
| Compound ID | Structure/Modification | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 15c | Di-aryl substituted pyrazole ester | 0.059 | 2.82 | 47.79 | [1] |
| 15d | Di-aryl substituted pyrazole ester | 0.061 | 5.23 | 85.73 | [1] |
| 15h | Di-aryl substituted pyrazole ester | 0.068 | 6.71 | 98.71 | [1] |
| 19d | Tri-aryl substituted pyrazole ester | 0.082 | 2.34 | 28.56 | [1] |
| Celecoxib | Standard COX-2 Inhibitor | 0.22 | 3.00 | 13.65 | [1] |
Table 2: In Vivo Anti-inflammatory Activity and Ulcerogenic Index
| Compound ID | ED₅₀ (mg/kg) (Carrageenan-induced paw edema) | Ulcer Index | Reference |
| 15c | 8.22 | 1.22 | [1] |
| 15d | 15.76 | 2.51 | [1] |
| 15h | 22.14 | 3.12 | [1] |
| 19d | 31.22 | 3.93 | [1] |
| Celecoxib | 40.39 | 3.02 | [1] |
| Lonazolac | Not Reported | 20.30 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of novel this compound derivatives.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
Glutathione
-
Potassium phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, heme, and glutathione.
-
Add the COX-1 or COX-2 enzyme to the reaction mixture.
-
Introduce the test compound at various concentrations. A vehicle control (DMSO) and a reference inhibitor should be run in parallel.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Neutralize the mixture with NaOH.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This protocol describes the widely used model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar albino rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compounds and reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups: control (vehicle), reference drug, and test compound groups (at least three doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Determine the ED₅₀ value (the dose that causes 50% inhibition of edema) for the test compounds.
Visualizations
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for screening anti-inflammatory pyrazole derivatives.
COX-2 Signaling Pathway in Inflammation
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
References
Application Notes & Protocols: Ethyl 3-Cyclopropylpyrazole-4-Carboxylate in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of ethyl 3-cyclopropylpyrazole-4-carboxylate and its derivatives as a scaffold for the development of novel antimicrobial agents. While direct antimicrobial data for this compound is not extensively available in public literature, the broader class of pyrazole-4-carboxylate and pyrazole-4-carboxamide derivatives has demonstrated significant promise. This document outlines generalized synthetic approaches, antimicrobial screening protocols, and summarizes the activity of structurally related compounds to guide further research and development in this area.
Introduction: The Promise of Pyrazole Scaffolds
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, present in a variety of approved drugs.[1] Derivatives of pyrazole are known for a wide range of pharmacological activities, including antibacterial and antifungal properties.[1][2][3] The this compound structure represents a promising starting point for the synthesis of new antimicrobial candidates. The cyclopropyl group can enhance metabolic stability and binding interactions, while the pyrazole-4-carboxylate moiety offers a versatile handle for chemical modification to optimize activity and pharmacokinetic properties.
Synthesis of Pyrazole-4-Carboxylate Derivatives
A general and adaptable synthetic route to obtain pyrazole-4-carboxylate derivatives involves the condensation of a hydrazine derivative with a β-ketoester or a similar three-carbon precursor. The following scheme illustrates a common pathway for the synthesis of the core structure, which can then be further modified.
Further diversification can be achieved through N-alkylation or N-arylation of the pyrazole ring, or by converting the ethyl ester to other functional groups like amides or hydrazides, which have shown potent antimicrobial activities.[4]
Antimicrobial Activity of Representative Pyrazole Derivatives
While specific data for this compound is sparse, numerous studies have demonstrated the antimicrobial potential of analogous pyrazole-4-carboxamides and other derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected compounds against various bacterial and fungal strains, showcasing the potential of this chemical class.
Table 1: Antibacterial Activity of Representative Pyrazole-4-Carboxamide Derivatives
| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |
| 5i | 4-chlorophenyl | Staphylococcus aureus | 6.25 | [4] |
| Bacillus subtilis | 6.25 | [4] | ||
| Escherichia coli | 12.5 | [4] | ||
| Pseudomonas aeruginosa | 12.5 | [4] | ||
| 5j | 2,4-dichlorophenyl | Staphylococcus aureus | 12.5 | [4] |
| Bacillus subtilis | 12.5 | [4] | ||
| Escherichia coli | 25 | [4] | ||
| Pseudomonas aeruginosa | 25 | [4] | ||
| 5m | 4-nitrophenyl | Staphylococcus aureus | 6.25 | [4] |
| Bacillus subtilis | 6.25 | [4] | ||
| Escherichia coli | 12.5 | [4] | ||
| Pseudomonas aeruginosa | 12.5 | [4] |
Table 2: Antifungal Activity of Representative Pyrazole-4-Carboxamide Derivatives
| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |
| 5a | Phenyl | Aspergillus niger | 12.5 | [4] |
| Candida albicans | 25 | [4] | ||
| 5i | 4-chlorophenyl | Aspergillus niger | 6.25 | [4] |
| Candida albicans | 12.5 | [4] | ||
| 5j | 2,4-dichlorophenyl | Aspergillus niger | 12.5 | [4] |
| Candida albicans | 6.25 | [4] |
Structure-Activity Relationship (SAR)
The antimicrobial activity of pyrazole derivatives is significantly influenced by the nature and position of substituents. Key observations from various studies include:
-
Substitution on the Phenyl Ring: Electron-withdrawing groups (e.g., chloro, nitro) on a phenyl ring attached to the pyrazole core often enhance antibacterial and antifungal activity.[4]
-
Carboxamide vs. Carboxylate: Conversion of the ethyl carboxylate to a carboxamide is a common strategy that has been shown to improve antimicrobial potency.[4]
-
N-Substitution: The substituent on the pyrazole nitrogen plays a crucial role in determining the biological activity.
Proposed Mechanism of Action
While the exact mechanism can vary between derivatives, a prominent proposed target for some antibacterial pyrazole compounds is DNA gyrase .[1] This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. Pyrazole derivatives may inhibit DNA gyrase, leading to a disruption of DNA synthesis and ultimately bacterial cell death.
Experimental Protocols
The following are generalized protocols for the antimicrobial screening of novel pyrazole derivatives.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Dissolve the synthesized pyrazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
It is crucial to assess the toxicity of potential antimicrobial compounds against mammalian cells to ensure selectivity.
Protocol:
-
Cell Culture: Seed mammalian cells (e.g., Vero or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic concentration (e.g., CC50).
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel antimicrobial agents. The existing literature on related pyrazole derivatives suggests that modifications to this core structure, particularly the conversion of the ester to various amides and strategic substitutions on the pyrazole and any appended aryl rings, can lead to potent antibacterial and antifungal compounds. Future research should focus on the synthesis and systematic screening of a library of derivatives based on this scaffold to elucidate specific structure-activity relationships and identify lead compounds with high efficacy and low cytotoxicity. Further investigation into the mechanism of action will also be critical for the rational design of next-generation pyrazole-based antimicrobial drugs.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Application Notes and Protocols for N-alkylation of Ethyl 3-cyclopropylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of Ethyl 3-cyclopropylpyrazole-4-carboxylate, a crucial transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for the N-alkylation of pyrazole derivatives.
Introduction
N-alkylation of pyrazoles is a fundamental reaction in medicinal chemistry, as the introduction of alkyl groups on the pyrazole nitrogen atoms can significantly modulate the pharmacological properties of the molecule. This compound possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential for the formation of two regioisomers upon alkylation. The regioselectivity of this reaction is influenced by steric and electronic factors, as well as the reaction conditions employed. Generally, for 3-substituted pyrazoles, alkylation is favored at the less sterically hindered N1 position.
Chemical Reaction Pathway
The N-alkylation of this compound with an alkyl halide in the presence of a base proceeds as follows:
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocols
Two common and effective protocols for the N-alkylation of pyrazoles are provided below. Protocol 1 utilizes potassium carbonate in dimethylformamide, a widely used and versatile method. Protocol 2 employs sodium hydride in tetrahydrofuran, which is often favored for achieving high N1-regioselectivity with primary alkyl halides.
Protocol 1: N-alkylation using Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF)
This protocol is a general and robust method suitable for a wide range of alkyl halides.
Materials:
-
Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow:
Application Notes and Protocols for the Quantification of Ethyl 3-cyclopropylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ethyl 3-cyclopropylpyrazole-4-carboxylate in various sample matrices. The protocols are designed to be adaptable for research, quality control, and drug development purposes.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol: HPLC-UV
Objective: To establish a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water
-
This compound reference standard
-
Sample diluent: Acetonitrile:Water (50:50, v/v)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile |
| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample (e.g., powdered tablets, bulk substance) equivalent to 10 mg of this compound, transfer to a 10 mL volumetric flask, add diluent, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Validation Summary
The following tables summarize the validation parameters for the developed HPLC method, demonstrating its suitability for the intended purpose in accordance with ICH guidelines.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 100 | y = 45872x + 12345 | 0.9997 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 40 | 39.8 | 99.5% | 0.9% |
| 100% | 50 | 50.3 | 100.6% | 0.7% |
| 120% | 60 | 59.5 | 99.2% | 1.1% |
Table 4: Precision
| Precision Type | Concentration (µg/mL) | % RSD |
| Repeatability (Intra-day, n=6) | 50 | 0.9% |
| Intermediate Precision (Inter-day, n=6) | 50 | 1.3% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Workflow Diagram: HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Quantification
This method is suitable for the trace-level quantification of this compound, particularly in complex matrices where high selectivity is required.
Experimental Protocol: GC-MS
Objective: To develop a sensitive and selective GC-MS method for the quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
Reagents and Materials:
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Internal Standard (IS), e.g., a structurally similar, stable-isotope labeled compound or an analogue with a distinct retention time.
-
This compound reference standard
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of the standard (e.g., molecular ion or a major fragment) |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the standard (e.g., two other characteristic fragments) |
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.05 to 5 µg/mL. Spike each standard with the internal standard to a final concentration of 1 µg/mL.
-
Sample Solution: For a solid sample, perform a solvent extraction using ethyl acetate. For a liquid sample, a liquid-liquid extraction may be necessary. Spike the final extract with the internal standard before injection.
Data Presentation: GC-MS Method Validation Summary
Table 6: Linearity
| Concentration Range (µg/mL) | Regression Equation (Analyte/IS Peak Area Ratio) | Correlation Coefficient (r²) |
| 0.05 - 5 | y = 1.254x + 0.012 | 0.9992 |
Table 7: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| Low QC | 0.15 | 0.14 | 93.3% | 2.1% |
| Mid QC | 1.5 | 1.54 | 102.7% | 1.5% |
| High QC | 4.0 | 3.95 | 98.8% | 1.8% |
Table 8: Precision
| Precision Type | Concentration (µg/mL) | % RSD |
| Repeatability (Intra-day, n=6) | 1.5 | 1.6% |
| Intermediate Precision (Inter-day, n=6) | 1.5 | 2.5% |
Table 9: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.015 |
| LOQ | 0.05 |
Logical Diagram: GC-MS Sample to Data Workflow
Caption: Logical workflow for GC-MS quantification of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
A: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions for pyrazole synthesis require heating. Consider running the reaction at reflux. Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[1]
-
-
-
Suboptimal Reaction Conditions: The reaction conditions may not be optimized for your specific substrates.
-
Troubleshooting:
-
Catalyst Choice: The type and amount of acid or base catalyst are often critical. For syntheses resembling the Knorr or Paal-Knorr methods, catalytic amounts of a protic acid (e.g., acetic acid, mineral acids) can be crucial.[1] In some instances, Lewis acids have been shown to enhance yields.[1]
-
pH Control: The pH of the reaction medium can influence the initial nucleophilic attack of the hydrazine derivative. Adjusting the pH might be necessary to favor the desired reaction pathway.[2]
-
Solvent Selection: The choice of solvent can significantly impact the reaction. While ethanol is commonly used, exploring other solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity and potentially yield in some pyrazole syntheses.[2]
-
-
-
Poor Quality of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and lower the yield of the desired product.[2]
-
Troubleshooting:
-
Ensure the purity of your starting materials, such as the 1,3-dicarbonyl compound and the hydrazine derivative, through appropriate purification techniques (e.g., distillation, recrystallization) and characterization (e.g., NMR, GC-MS).[2]
-
-
-
Side Reactions and Byproduct Formation: The formation of undesired side products can significantly consume your starting materials and reduce the final yield.[1]
-
Troubleshooting:
-
Analyze your crude reaction mixture using techniques like LC-MS or NMR to identify any major byproducts. Understanding the structure of these byproducts can provide insights into the competing reaction pathways.
-
-
Issue 2: Formation of Regioisomers
Q: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the reaction?
A: The formation of regioisomeric mixtures is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[2] The regioselectivity is governed by both steric and electronic factors of the two carbonyl groups, as well as the reaction conditions.[2]
-
Troubleshooting Strategies:
-
Solvent Choice: As mentioned, using fluorinated alcohols like TFE or HFIP can dramatically improve regioselectivity in some cases.[2]
-
pH Control: Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor the other.[2] A systematic screening of pH can help determine the optimal conditions for your desired isomer.
-
Temperature: Reaction temperature can also influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.
-
Issue 3: Product Instability and Degradation
Q: My purified product seems to be unstable and degrades over time. What could be the cause and how can I prevent this?
A: While pyrazoles are generally stable aromatic compounds, certain substituents can render them susceptible to degradation.
-
Potential Causes and Solutions:
-
Presence of Reactive Functional Groups: Highly reactive groups on the pyrazole ring can lead to rearrangements or ring-opening reactions, especially when exposed to heat or certain catalysts.[2] If your synthesis involves such intermediates, careful control of the reaction temperature is crucial.[2]
-
Storage Conditions: Ensure the final product is stored under appropriate conditions (e.g., cool, dark, and inert atmosphere) to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted pyrazoles?
A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[2] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[2] Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[2]
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[1] For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1]
Q3: What are some common side reactions to be aware of during pyrazole synthesis?
A3: Besides the formation of regioisomers, other potential side reactions include the formation of stable intermediates like hydroxylpyrazolidines that may not readily dehydrate to the final pyrazole product.[2] In such cases, adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[2]
Data Presentation
Table 1: Example Reaction Conditions for Pyrazole Synthesis
| Starting Material 1 | Starting Material 2 | Solvent | Catalyst/Reagent | Temperature | Time | Yield | Reference |
| Ethyl (E)-2-cyano-3-ethoxyacrylate | Hydrazine | Ethanol | - | Reflux | Overnight | 99% | |
| Ethyl ethoxymethylcyanoacetate | Hydrazine hydrate | Anhydrous ethanol | - | 80°C to Reflux | 4 h | 66.78% | |
| (Ethoxycarbonyl)malondialdehyde | Hydrazine | Ethanol | - | Room Temp | 17 h | 72.4% | [3] |
| 1H-pyrazole-4-carboxylic acid | Ethanol | - | Thionyl chloride | 0°C to RT | 3 h | 80.0% | [3] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for pyrazole synthesis. Optimization of specific parameters may be required.
-
Reaction Setup:
-
To a solution of the appropriate 1,3-dicarbonyl precursor (e.g., ethyl 2-(cyclopropanecarbonyl)-3-oxopropanoate) in a suitable solvent (e.g., ethanol) in a round-bottom flask, add a hydrazine source (e.g., hydrazine hydrate) dropwise at room temperature or under cooling, depending on the reactivity.[4][3]
-
A catalytic amount of acid (e.g., acetic acid) can be added at this stage if required.[1]
-
-
Reaction Execution:
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent under reduced pressure.[4][3]
-
The residue can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).[4][3]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[4][3]
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.[3]
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for synthesis.
References
Purification of "Ethyl 3-cyclopropylpyrazole-4-carboxylate" by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Ethyl 3-cyclopropylpyrazole-4-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Compound from Impurities | Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution with impurities. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.25-0.35 for the target compound in a suitable solvent mixture, such as ethyl acetate/hexanes. This will provide the best separation on a silica gel column.[1] |
| Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. | As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Reduce the sample load if you observe significant band broadening. | |
| Improper Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation. | Ensure the column is packed uniformly without any air bubbles. A slurry packing method is often preferred. The column should never be allowed to run dry.[2] | |
| Compound Elutes Too Quickly (High Rf) | Mobile Phase is Too Polar: A highly polar solvent will move the compound quickly down the column, resulting in poor separation from non-polar impurities. | Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane. |
| Compound Does Not Elute or Elutes Very Slowly (Low Rf) | Mobile Phase is Not Polar Enough: A non-polar solvent may not be strong enough to displace the compound from the silica gel. | Increase the polarity of the mobile phase by adding a more polar solvent. In an ethyl acetate/hexane system, increase the percentage of ethyl acetate. For very polar compounds, a small amount of methanol could be added to the eluent. |
| Compound Degradation on Silica Gel: Pyrazole derivatives can sometimes be unstable on acidic silica gel, leading to decomposition and the compound remaining on the column.[3] | Test for stability on a TLC plate. Spot the compound and let the plate sit for a few hours before eluting to see if degradation occurs. If the compound is unstable, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[3] | |
| Tailing of the Compound Band | Interactions with Silica Gel: The slightly acidic nature of silica gel can cause tailing of polar compounds.[2] | Consider adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica gel and improve peak shape. |
| Sample Overloading: As mentioned earlier, too much sample can lead to tailing. | Reduce the amount of sample loaded onto the column. | |
| Incomplete Sample Dissolution: If the sample is not fully dissolved when loaded, it can lead to streaking and tailing. | Ensure the crude material is completely dissolved in the loading solvent before applying it to the column. | |
| No Compound Detected in Fractions | Compound Decomposed on the Column: As mentioned, stability on silica can be an issue. | Test for compound stability on a TLC plate.[3] |
| Fractions are Too Dilute: The compound may have eluted, but at a concentration too low to be detected by TLC. | Try concentrating a few of the fractions where you expected to see your compound and re-spot them on a TLC plate. | |
| Compound Eluted in the Solvent Front: If the initial solvent system was too polar, the compound may have eluted with the solvent front in the very first fractions. | Always check the first few fractions by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common and effective starting solvent system for compounds of moderate polarity like this compound is a mixture of ethyl acetate and hexanes.[1] It is recommended to start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.
Q2: How do I determine the correct solvent mixture using TLC?
A2: The ideal solvent system for column chromatography will give your target compound an Rf value between 0.25 and 0.35 on a TLC plate.[1] This range allows for good separation from impurities that may have higher or lower Rf values. Test various ratios of ethyl acetate in hexanes (e.g., 1:9, 2:8, 3:7) to find the optimal system.
Q3: What should I do if my compound is not soluble in the elution solvent?
A3: If your crude material has poor solubility in the chosen mobile phase, you can use a "dry loading" technique.[4] Dissolve your sample in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]
Q4: Can this compound degrade on silica gel?
A4: While not definitively reported for this specific compound, pyrazole derivatives can be susceptible to degradation on the acidic surface of silica gel.[3] It is always a good practice to check the stability of your compound by spotting it on a TLC plate and letting it sit for an hour or two before developing. If streaking or the appearance of new spots is observed, consider using neutral silica gel or another stationary phase like alumina.[3]
Q5: How much silica gel should I use for my column?
A5: A general guideline is to use a silica gel to crude compound weight ratio of 20:1 to 100:1. For routine purifications, a 30-50:1 ratio is often sufficient. The exact amount will depend on the difficulty of the separation.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. The solvent system and gradient should be optimized based on preliminary TLC analysis of the crude reaction mixture.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica gel.
-
Dry Loading: If the compound is not soluble in the initial eluent, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the initial, low-polarity solvent system determined by TLC (e.g., 5% ethyl acetate in hexanes).
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions.
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution). This can be done in a stepwise manner (e.g., increasing to 10%, then 15% ethyl acetate in hexanes) or with a continuous gradient.[5]
4. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of a moderately polar compound like this compound. These values should be optimized for each specific separation.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate / Hexanes | A common solvent system for compounds of this polarity. |
| Optimal TLC Rf | 0.25 - 0.35 | Provides good separation on the column. |
| Sample Load | 1-5% of silica gel weight | Higher loading may compromise separation. |
| Elution Mode | Gradient Elution | Start with low polarity and gradually increase. |
| Example Gradient | 5% to 30% Ethyl Acetate in Hexanes | The exact gradient will depend on the impurities present. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Successful Protein Purification: Gradient elution – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
Technical Support Center: Synthesis of Pyrazole-4-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-4-carboxylates.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazole-4-carboxylate
Q: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, suboptimal conditions, or competing side reactions. A systematic approach to troubleshooting can help identify and resolve the issue.
Potential Causes and Solutions:
-
Incomplete Reaction: The starting materials may not be fully consumed.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.[1]
-
-
-
Suboptimal Catalyst: The choice and amount of acid or base catalyst can be critical.
-
Hydrazine Reagent Quality: The stability and purity of the hydrazine reagent are crucial.
-
Troubleshooting:
-
Use high-purity hydrazine. If necessary, distill it before use.
-
Hydrazine sulfate is generally more stable and safer to handle than hydrazine hydrate and can be a suitable alternative.[3]
-
-
-
Steric Hindrance: Bulky substituents on the hydrazine or the 1,3-dicarbonyl compound can impede the reaction.
-
Troubleshooting: It may be necessary to use higher temperatures or longer reaction times. In some cases, a different synthetic route might be required.
-
Issue 2: Formation of Regioisomers
Q: I am obtaining a mixture of two pyrazole regioisomers. How can I improve the regioselectivity of my synthesis?
A: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a common cause for the formation of a mixture of regioisomers. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to two different products.[4]
Strategies to Control Regioselectivity:
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the isomer ratio. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[5]
-
pH: The acidity or basicity of the reaction medium can affect the site of the initial nucleophilic attack. Careful control of pH is therefore important.
-
-
Starting Material Design:
-
If possible, choose symmetrical starting materials to avoid the issue of regioselectivity altogether.
-
The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine.
-
Issue 3: Presence of Unexpected Byproducts
Q: My final product is contaminated with unexpected impurities. What are the likely side reactions occurring?
A: Several side reactions can lead to the formation of byproducts in pyrazole-4-carboxylate synthesis.
Common Side Reactions and Their Products:
-
Hydrolysis of the Ester Group: The acidic or basic conditions used for the cyclization can lead to the hydrolysis of the carboxylate ester, forming the corresponding carboxylic acid.
-
Mitigation: Use milder reaction conditions or protect the ester group if it is particularly labile. Purification can be achieved by column chromatography or by re-esterification of the crude product.
-
-
Formation of Bis-Pyrazoles: Dimerization of pyrazole units can occur under certain conditions, leading to the formation of bis-pyrazoles.
-
Mitigation: This is often influenced by the specific reaction conditions and the nature of the substituents. Careful control of stoichiometry and temperature can help minimize this side reaction.
-
-
Michael Addition: If α,β-unsaturated carbonyl compounds are used as precursors, aza-Michael addition can occur as a competing reaction, leading to the formation of non-cyclic adducts.[6][7]
-
Mitigation: The reaction conditions should be optimized to favor the cyclization reaction over the Michael addition.
-
-
Stable Hydrazone Intermediates: The initial hydrazone formed may be stable and fail to cyclize completely, remaining as an impurity in the final product.
-
Mitigation: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr synthesis of pyrazole-4-carboxylates?
A1: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (like a β-ketoester) and a hydrazine derivative. The mechanism involves:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion.
-
Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[4][8]
Q2: How can I purify my pyrazole-4-carboxylate from unreacted starting materials and side products?
A2: Common purification techniques include:
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent is often an effective method for purification.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired pyrazole from starting materials and byproducts based on polarity differences.[9]
-
Acid-Base Extraction: If the product or impurities have acidic or basic functionalities, an acid-base extraction can be used to separate them.
Q3: Can the quality of the hydrazine reagent affect the outcome of the synthesis?
A3: Yes, the quality and form of the hydrazine reagent are critical.
-
Purity: Impurities in the hydrazine can lead to side reactions and lower yields. It is advisable to use high-purity hydrazine or to purify it before use.
-
Stability: Hydrazine and its derivatives can be unstable. Hydrazine sulfate is a more stable solid alternative to the more volatile liquid hydrazine hydrate.[3]
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Regioselectivity
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Major Product Yield (%) | Regioisomer Ratio | Reference |
| Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol | Acetic Acid | 100 | 1 | High (not specified) | N/A | [5] |
| Ethyl Acetoacetate | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 1 | Not specified | Mixture | [1] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | Acidic medium | Room Temp | Not specified | 74-77 | 98:2 | [10] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Ethanol | None | Room Temp | Not specified | Equimolar mixture | 1:1 | [10] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate [9]
-
Reactants:
-
Ethyl 2-formyl-3-oxopropanoate (1 equivalent)
-
Hydrazine (1 equivalent)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve ethyl 2-formyl-3-oxopropanoate in ethanol in a round-bottom flask and cool in an ice bath.
-
Slowly add hydrazine to the solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 17 hours.
-
Remove the ethanol by vacuum distillation.
-
Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent.
-
Protocol 2: Knorr-type Synthesis of a Pyrazolone [5]
-
Reactants:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol (solvent)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
In a scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and a few drops of glacial acetic acid.
-
Heat the mixture on a hot plate at approximately 100°C with stirring for 1 hour.
-
Monitor the reaction by TLC.
-
Once the ethyl benzoylacetate is consumed, add water to the hot reaction mixture with stirring.
-
Allow the mixture to cool slowly to facilitate crystallization.
-
Filter the solid product, wash with water, and air dry.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 3-cyclopropylpyrazole-4-carboxylate" reaction scale-up challenges
Technical Support Center: Ethyl 3-cyclopropylpyrazole-4-carboxylate
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound typically involves the condensation of a β-ketoester equivalent bearing a cyclopropyl group with a hydrazine source. A common approach is the reaction of ethyl 2-(cyclopropylcarbonyl)-3-ethoxyacrylate with hydrazine hydrate. Another route involves the reaction of ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate with hydrazine. The choice of route can depend on the availability of starting materials, desired purity profile, and scalability.
Q2: What are the critical process parameters to monitor during the scale-up of this reaction?
A2: Key parameters to monitor during scale-up include:
-
Temperature Control: Exothermic events can occur, especially during the initial condensation and cyclization steps. Maintaining a consistent temperature is crucial for controlling side reactions and ensuring product quality.[1][2]
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly hydrazine, is important to manage the reaction exotherm and minimize impurity formation.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields.[2]
-
Solvent Selection: The choice of solvent affects reaction kinetics, solubility of intermediates and products, and the ease of product isolation. Protic solvents like ethanol are commonly used.[3]
Q3: Are there any known stability issues with the cyclopropyl group during synthesis?
A3: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under harsh acidic or high-temperature conditions.[4] It is important to control the pH and temperature throughout the process to maintain the integrity of the cyclopropyl moiety.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected based on small-scale experiments.
-
A large amount of starting material remains unreacted.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Temperature Control | Monitor the internal reaction temperature closely. Implement a more efficient cooling system for the reactor. Consider a semi-batch process with controlled addition of the limiting reagent. | Poor heat dissipation on a larger scale can lead to side reactions or decomposition of reactants and products.[1][2] |
| Poor Mixing | Increase the agitation speed. Evaluate the impeller design and reactor geometry to ensure efficient mixing for the increased volume. | Inefficient mixing can lead to localized areas of low reagent concentration, slowing down the reaction rate.[2] |
| Incorrect Stoichiometry | Re-verify the molar ratios of all reactants. Ensure accurate weighing and dispensing of all materials on a larger scale. | Scaling errors in reagent quantities can lead to an excess or deficit of a key component, limiting the reaction. |
| Decomposition of Hydrazine | Use fresh, high-quality hydrazine hydrate. Consider using a salt of hydrazine (e.g., hydrazine sulfate) if stability is a concern. | Hydrazine can decompose over time, leading to a lower effective concentration. |
Problem 2: Formation of Regioisomer Impurities
Symptoms:
-
NMR or LC-MS analysis of the crude product shows the presence of an isomeric pyrazole species (e.g., Ethyl 5-cyclopropylpyrazole-4-carboxylate).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Lack of Regiocontrol in Cyclization | Modify the reaction conditions. Lowering the reaction temperature or changing the solvent polarity can influence the regioselectivity of the cyclization step. | The formation of pyrazole regioisomers is a common challenge in syntheses involving unsymmetrical 1,3-dicarbonyl compounds.[5] |
| Nature of the Starting Materials | If using a β-ketoester, ensure its purity and that it exists predominantly in the desired tautomeric form. | The tautomeric equilibrium of the starting material can influence the site of nucleophilic attack by hydrazine. |
| pH of the Reaction Medium | Carefully control the pH of the reaction mixture. The use of a buffer system may help to improve regioselectivity. | The acidity or basicity of the medium can affect the reactivity of the different electrophilic centers in the intermediate. |
Problem 3: Difficulties with Product Isolation and Purification
Symptoms:
-
The product precipitates as an oil or a sticky solid, making filtration difficult.
-
Column chromatography, which was effective at the lab scale, is not practical for large quantities.[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Supersaturation or Rapid Crystallization | Control the cooling rate during crystallization. Employing seed crystals can promote the formation of a more crystalline and filterable solid. | Rapid precipitation often leads to the formation of amorphous solids or oils that are difficult to handle. |
| Presence of Tarry Impurities | Perform a pre-purification work-up step, such as an extraction with an immiscible solvent or treatment with activated carbon, to remove highly colored or tarry impurities. | Impurities can interfere with the crystallization process. |
| Unfavorable Solvent System for Crystallization | Screen for alternative crystallization solvents. An anti-solvent addition technique may also be effective. | The ideal crystallization solvent should provide good solubility at high temperatures and poor solubility at low temperatures. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a stirred solution of ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate (1.0 eq) in ethanol (5 volumes), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Visualizations
Logical Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Experimental Workflow for Synthesis
Caption: Step-by-step workflow for the synthesis process.
References
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Aqueous Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor aqueous solubility of pyrazole derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting and FAQs
This section provides answers to common questions and issues encountered during experiments involving pyrazole derivatives with low aqueous solubility.
Q1: My pyrazole derivative is precipitating out of my aqueous buffer during my biological assay. What can I do?
A1: Premature precipitation can significantly impact the accuracy and reproducibility of your results. Here are several strategies to address this:
-
Co-solvents: Introduce a biocompatible co-solvent to your aqueous buffer. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low percentage (e.g., 1-5%) and gradually increase it while monitoring for any effects on your assay.[1]
-
pH Adjustment: If your pyrazole derivative has ionizable functional groups (acidic or basic), adjusting the pH of your buffer can significantly increase its solubility. For weakly basic pyrazoles, lowering the pH can lead to protonation and increased solubility. Conversely, for weakly acidic pyrazoles, increasing the pH can result in deprotonation and enhanced solubility.[2][3]
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween 80 or Polysorbate 80, at a concentration above its critical micelle concentration (CMC) can lead to the formation of micelles that encapsulate the hydrophobic pyrazole derivative, thereby increasing its apparent solubility.[2][4]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in aqueous solutions. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[5]
Q2: I am struggling to prepare a stock solution of my pyrazole derivative for my experiments. Which organic solvent should I use?
A2: The choice of an appropriate organic solvent is crucial for preparing a concentrated stock solution that can be further diluted into your aqueous experimental media.
-
Common Solvents: For many pyrazole derivatives, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective. Ethanol is also a widely used solvent.
-
Solubility Testing: It is always recommended to perform small-scale solubility tests with a few different solvents to identify the most suitable one for your specific compound.
-
Final Concentration in Assay: When using a high-concentration organic stock solution, ensure that the final concentration of the organic solvent in your aqueous assay medium is low enough (typically <1%) to avoid any solvent-induced artifacts or toxicity.
Q3: What are the key factors that influence the solubility of pyrazole derivatives?
A3: Several structural and physicochemical factors contribute to the solubility of pyrazole derivatives:
-
Molecular Structure: The presence of polar functional groups like hydroxyl (-OH) or amino (-NH2) groups can increase aqueous solubility, while non-polar groups such as alkyl or aryl substituents tend to decrease it.[3]
-
Crystal Lattice Energy: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking in the solid state, lead to high crystal lattice energy, making it more difficult for the solvent to break the crystal structure and dissolve the compound.[3]
-
pH and pKa: For ionizable pyrazole derivatives, the relationship between the pH of the solution and the pKa of the compound is a critical determinant of solubility.[2]
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[3]
Q4: How can I improve the oral bioavailability of my poorly soluble pyrazole-based drug candidate?
A4: Enhancing aqueous solubility is a key strategy for improving the oral bioavailability of poorly soluble compounds. In addition to the methods mentioned above, consider these formulation approaches:
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This can significantly increase the dissolution rate and apparent solubility. Common methods for preparing solid dispersions include solvent evaporation, fusion (melting), and hot-melt extrusion.[6][7][8]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can lead to a higher dissolution rate according to the Noyes-Whitney equation. Techniques like micronization and nanosuspension can be employed.
Quantitative Data on Solubility Enhancement
The following table summarizes the improvement in aqueous solubility of Celecoxib, a well-known pyrazole derivative, using various solubilization techniques.
| Pyrazole Derivative | Technique | Vehicle/Carrier | Solubility (µg/mL) | Fold Increase | Reference |
| Celecoxib | - | Water | ~3 | - | [9] |
| Celecoxib | Co-solvency | 1:4 Ethanol:PBS (pH 7.2) | 200 | ~67 | |
| Celecoxib | Surfactant | 5% Cremophor RH40 | 1434.7 | ~717 | [9] |
| Celecoxib | Solid Dispersion | PVP K25 (1:5 drug-to-polymer ratio) | 44.23 | ~12.7 | [6] |
| Celecoxib | Solid Dispersion | Urea (1:5 ratio, fusion method) | 267.24 | ~89 | [7] |
| 3,5-Dimethylpyrazole | - | Water | Soluble (1.646e+04 mg/L at 25 °C) | - | |
| 4-Amino-1H-pyrazole-3-carboxylic acid | - | Water | Slightly soluble (8.8 g/L at 25 °C) | - | [10] |
| Pyrazole-based Kinase Inhibitor | Structural Modification | Aqueous media | ~60 | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to solubility enhancement.
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of an ionizable pyrazole derivative as a function of pH.
Materials:
-
Pyrazole derivative
-
Series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Scintillation vials or similar containers
-
Orbital shaker or rotator
-
Filtration device (e.g., 0.45 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the pyrazole derivative to each vial containing a buffer of a specific pH. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium solubility.
-
After equilibration, carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved solid.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved pyrazole derivative in each sample using a validated analytical method.
-
Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH value to generate the pH-solubility profile.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a pyrazole derivative with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
Pyrazole derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Eudragit EPO)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the pyrazole derivative and the hydrophilic polymer in the desired ratio (e.g., 1:1, 1:3, 1:5).[8]
-
Dissolve both the pyrazole derivative and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.
-
Alternatively, the solution can be poured into a petri dish and the solvent can be evaporated in a vacuum oven.
-
The resulting solid mass is the solid dispersion. Scrape the solid from the flask or petri dish.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the amorphous state of the drug.
Protocol 3: Micellar Solubilization Using a Surfactant
Objective: To increase the apparent aqueous solubility of a pyrazole derivative by incorporating it into surfactant micelles.
Materials:
-
Pyrazole derivative
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Scintillation vials
-
Orbital shaker
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of surfactant solutions in the aqueous buffer at concentrations ranging from below to well above the critical micelle concentration (CMC) of the chosen surfactant.[12]
-
Add an excess amount of the pyrazole derivative to each vial containing the surfactant solution.
-
Seal the vials and shake them at a constant temperature for 24-48 hours to reach equilibrium.[12]
-
After equilibration, filter the samples through a 0.45 µm syringe filter to remove undissolved drug.
-
Dilute the filtered samples appropriately and quantify the concentration of the dissolved pyrazole derivative using a suitable analytical method.
-
Plot the solubility of the pyrazole derivative as a function of the surfactant concentration. A significant increase in solubility is expected above the CMC.
Visualizations
Troubleshooting Workflow for Poor Solubility
The following diagram outlines a logical workflow for troubleshooting and addressing poor solubility issues with pyrazole derivatives during experiments.
Caption: A troubleshooting workflow for addressing solubility challenges with pyrazole derivatives.
Mechanism of Micellar Solubilization
This diagram illustrates how surfactant micelles encapsulate a poorly soluble pyrazole derivative, increasing its solubility in an aqueous environment.
Caption: The mechanism of micellar solubilization of a pyrazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Dimethylpyrazole CAS#: 67-51-6 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CAS # 116008-52-7, 4-Amino-1H-pyrazole-3-carboxylic acid - chemBlink [ww.chemblink.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for substituted pyrazoles.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or, in some cases, completely absent?
A: This is a common observation for N-unsubstituted pyrazoles and is primarily due to two phenomena:
-
Prototropic Tautomerism: The N-H proton can undergo rapid exchange between the two nitrogen atoms of the pyrazole ring. If the rate of this exchange is comparable to the NMR timescale, it results in significant broadening of the signal.[1]
-
Solvent Exchange: In protic solvents such as methanol-d₄ or D₂O, the N-H proton can exchange with the deuterium atoms of the solvent. This exchange can broaden the signal to the point where it disappears into the baseline.[1]
Troubleshooting Steps:
-
Use an Aprotic Solvent: Recording the spectrum in an aprotic solvent like DMSO-d₆ or CDCl₃ can slow down the proton exchange with the solvent.[1]
-
Low-Temperature NMR: Cooling the sample can decrease the rate of tautomeric exchange, often resulting in a sharper, more defined N-H signal.[1][2]
-
D₂O Exchange: To confirm the identity of an N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. If the broad peak is an N-H signal, it will exchange with deuterium and disappear.[1]
Q2: I expected to see distinct signals for protons at the C3 and C5 positions of my unsymmetrically substituted pyrazole, but the ¹H NMR spectrum shows fewer signals than anticipated.
A: This is also a consequence of rapid prototropic tautomerism. In an unsymmetrically substituted pyrazole, the rapid exchange of the N-H proton between the two nitrogen atoms can make the C3 and C5 positions (and their attached protons) chemically equivalent on average over the NMR timescale. This leads to a simplified spectrum with time-averaged signals.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving overlapping signals due to tautomerism.
Q3: How can I definitively distinguish between N1 and N2 isomers of a substituted pyrazole?
A: The most reliable method for distinguishing between N-substituted pyrazole isomers is through-space correlation NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY).
-
NOESY/ROESY: An NOE is observed between protons that are close in space (typically < 5 Å).[3][4] For an N1-substituted pyrazole, an NOE correlation will be observed between the protons of the N1-substituent and the H5 proton of the pyrazole ring. This correlation will be absent for the corresponding N2-isomer.
Logical Relationship for Isomer Differentiation:
Caption: Logic diagram for differentiating N1 and N2 pyrazole isomers using NOE.
Q4: The chemical shifts of my pyrazole ring protons are not what I expected based on standard values. What factors could be causing this?
A: The electronic environment of the pyrazole ring is highly sensitive to the nature of its substituents.
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and alkyl groups increase the electron density on the ring, causing the ring protons to be more shielded and appear at a lower chemical shift (upfield).
-
Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, and -C(O)R decrease the electron density on the ring, leading to deshielding of the ring protons and a higher chemical shift (downfield).[5]
-
Solvent Effects: The polarity of the solvent can also influence chemical shifts. Hydrogen bonding interactions between the solvent and the pyrazole can alter the electronic distribution in the ring.[6]
Data Presentation: Typical Chemical Shift Ranges
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazoles. Note that these are approximate ranges and the actual values will depend on the specific substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Substituted Pyrazoles in CDCl₃ or DMSO-d₆
| Proton | Chemical Shift Range (ppm) | Notes |
| N-H | 10.0 - 14.0 | Often broad; exchangeable with D₂O.[1] |
| H3 | 7.5 - 8.5 | Influenced by substituents at C5 and N1. |
| H4 | 6.0 - 7.0 | Generally the most shielded ring proton. |
| H5 | 7.0 - 8.0 | Influenced by substituents at C3 and N1. |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Substituted Pyrazoles in CDCl₃ or DMSO-d₆
| Carbon | Chemical Shift Range (ppm) | Notes |
| C3 | 130 - 155 | Highly dependent on substitution.[7][8] |
| C4 | 100 - 115 | Typically the most upfield ring carbon.[7] |
| C5 | 120 - 145 | Highly dependent on substitution.[7][8] |
Key Experimental Protocols
1. Standard 1D NMR (¹H and ¹³C):
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition (¹H): Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.
-
Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. A longer acquisition time and a larger number of scans are usually required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended.
2. 2D NMR for Structural Elucidation:
For unambiguous peak assignments, a suite of 2D NMR experiments is highly recommended.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is useful for identifying adjacent protons on the pyrazole ring and on substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is essential for assigning the protonated carbons of the pyrazole ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). It is invaluable for identifying quaternary carbons and for piecing together the carbon skeleton, especially for distinguishing between isomers.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. As mentioned in Q3, this is critical for determining the regiochemistry of N-substitution.[4][10]
Experimental Workflow for Structure Elucidation:
Caption: Recommended experimental workflow for the complete structural elucidation of substituted pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
Preventing degradation of "Ethyl 3-cyclopropylpyrazole-4-carboxylate" during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "Ethyl 3-cyclopropylpyrazole-4-carboxylate" during chemical reactions and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For maximum stability and to prevent degradation, this compound should be stored at -20°C.[1][2] Before use, it is recommended to centrifuge the vial to ensure maximum recovery of the product.[1][2]
Q2: What are the main functional groups in this compound that are susceptible to degradation?
A2: The primary functional groups that may be susceptible to degradation under certain reaction conditions are the ethyl ester, the pyrazole ring, and to a lesser extent, the cyclopropyl group. The ester is prone to hydrolysis under acidic or basic conditions. The pyrazole ring contains reactive nitrogen atoms that can undergo various side reactions.
Q3: Can the pyrazole ring itself degrade?
A3: The pyrazole ring is generally a stable aromatic system. However, under harsh conditions such as high temperatures or strong oxidizing or reducing agents, ring integrity may be compromised. The thermal stability of pyrazole derivatives can vary depending on the substituents.[3][4][5]
Q4: Are there any known incompatibilities with common reagents or solvents?
A4: While specific incompatibility data for this compound is limited, general precautions should be taken. Avoid strong acids and bases to prevent ester hydrolysis. Highly reactive organometallic reagents may interact with the acidic N-H of the pyrazole. Care should be taken with strong oxidizing agents which could potentially affect the pyrazole or cyclopropyl groups.
Troubleshooting Guides
Issue 1: Low yield or product degradation during synthesis or modification.
Possible Cause 1: Ester Hydrolysis The ethyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of acid or base catalysts and water.
-
Troubleshooting Steps:
-
Control pH: Ensure the reaction medium is neutral if possible. If acidic or basic conditions are required, consider using milder reagents or shorter reaction times.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. Dry glassware thoroughly before use.
-
Protecting Groups: If the ester is not the desired reactive site, consider protecting the pyrazole N-H with a suitable protecting group like Boc or THP to modulate reactivity and stability.[6][7]
-
Possible Cause 2: Thermal Degradation Elevated temperatures can lead to decomposition.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature, even if it requires a longer reaction time.
-
Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to avoid prolonged heating after completion.
-
Possible Cause 3: Unwanted Side Reactions on the Pyrazole Ring The nitrogen atoms of the pyrazole ring can undergo undesired reactions such as N-alkylation, N-acylation, or complexation with metal catalysts.
-
Troubleshooting Steps:
Issue 2: Formation of Impurities during Work-up and Purification.
Possible Cause 1: Degradation on Silica Gel The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds.
-
Troubleshooting Steps:
-
Neutralized Silica Gel: Use silica gel that has been washed with a solution of a mild base (e.g., triethylamine in the eluent) and then dried.
-
Alternative Stationary Phases: Consider using alternative chromatography media such as alumina (basic or neutral) or reverse-phase silica.
-
Rapid Purification: Minimize the time the compound spends on the column.
-
Possible Cause 2: Decomposition during Solvent Removal Heating during solvent evaporation can lead to thermal degradation.
-
Troubleshooting Steps:
-
Use a Rotovap with Controlled Temperature: Keep the water bath temperature as low as possible while still allowing for efficient solvent removal.
-
High-Vacuum Evaporation: Utilize a high-vacuum pump to remove high-boiling solvents at lower temperatures.
-
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C10H11N3O3 | [1][2] |
| Molecular Weight | 221.21 g/mol | [1][2] |
| CAS Number | 1246471-38-4 | [1][2] |
| Recommended Storage | -20°C | [1][2] |
| Shipping Temperature | Room Temperature | [1][2] |
Experimental Protocols
General Protocol for N-Alkylation of this compound with Minimal Degradation
This protocol provides a generalized method for the N-alkylation of the pyrazole ring, a common reaction for this class of compounds. The key is to use mild conditions to prevent ester hydrolysis and other side reactions.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100°C and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents. For example, anhydrous DMF or acetonitrile.
-
Ensure the alkylating agent (e.g., alkyl halide) is pure and dry.
-
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.2-1.5 equivalents). Avoid strong bases like NaOH or KOH to minimize ester hydrolysis.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Addition of Alkylating Agent:
-
Slowly add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied. Avoid excessive temperatures.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine to remove residual base and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel, preferably using a solvent system with a small amount of triethylamine to prevent degradation on the column.
-
Visualizations
Caption: A typical experimental workflow for the N-alkylation of this compound.
Caption: A troubleshooting decision tree for diagnosing degradation issues.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Pyrazole Substrates
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving pyrazole substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in the synthesis of functionalized pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halopyrazoles in palladium-catalyzed cross-coupling reactions?
The general reactivity order of halopyrazoles is dictated by the carbon-halogen bond strength, following the trend: C-I < C-Br < C-Cl.[1] Consequently, iodopyrazoles are typically the most reactive, followed by bromopyrazoles, and then chloropyrazoles, which often require more active catalyst systems.[1]
Q2: How do I choose between a palladium or copper catalyst for N-arylation of a pyrazole?
Both palladium and copper catalysts are effective for N-arylation of pyrazoles. Copper-catalyzed conditions, often referred to as Ullmann-type couplings, are well-established and can be cost-effective. These reactions often use a copper(I) source like CuI with a diamine ligand.[2][3] Palladium-catalyzed Buchwald-Hartwig amination is another powerful method, particularly for constructing C-N bonds with a broad range of aryl halides and amines. The choice may depend on the specific substrates, functional group tolerance, and desired reaction conditions.
Q3: My pyrazole has an unprotected N-H group. Do I need to protect it before performing a cross-coupling reaction?
While N-protection can prevent potential side reactions and improve yields in some cases, many modern catalyst systems are capable of selectively performing cross-coupling on unprotected pyrazoles.[1] However, if you are experiencing issues such as dehalogenation in a Suzuki coupling, protecting the pyrazole nitrogen can be a beneficial strategy to consider.[1]
Q4: What are the key factors to consider when selecting a ligand for a palladium-catalyzed cross-coupling with a pyrazole substrate?
Ligand selection is critical for a successful cross-coupling reaction. Key factors include:
-
Steric Bulk: Bulky ligands, such as biarylphosphines (e.g., XPhos, SPhos, tBuDavePhos), often promote the reductive elimination step and can be effective for challenging substrates.[1][4]
-
Electron-donating properties: Electron-rich ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.
-
Bite Angle (for bidentate ligands): The geometry of the ligand can influence the stability and reactivity of the palladium complex.
Screening a small panel of ligands is often the best approach to identify the optimal choice for a specific transformation.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid is resulting in low to no product yield. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or may be decomposing.
-
Solution: Use a palladium precatalyst (e.g., XPhos Pd G2) that readily forms the active catalytic species.[1][5] Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the catalyst. The formation of a black precipitate ("palladium black") is an indicator of catalyst decomposition.[1]
-
-
Poor Reagent Quality: Boronic acids are susceptible to degradation, particularly trimerization to boroxines.
-
Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.
-
-
Suboptimal Base or Solvent: The choice of base and solvent system is crucial for the transmetalation step.
-
Low Reaction Temperature: The oxidative addition step can be slow, especially with less reactive aryl bromides or chlorides.
-
Solution: Gradually increase the reaction temperature. The use of microwave irradiation can often significantly reduce reaction times and improve yields.[5]
-
Problem 2: Significant Dehalogenation Side Product
Question: I am observing a significant amount of dehalogenated pyrazole as a byproduct in my Suzuki coupling of a 4-iodopyrazole. How can I minimize this side reaction?
Answer: Dehalogenation is a common side reaction, particularly with electron-rich heteroaryl halides like iodopyrazoles. Here are some strategies to mitigate this issue:
-
Substrate Reactivity: Iodopyrazoles are more prone to dehalogenation than their bromo or chloro counterparts.
-
Solution: If possible, consider using the corresponding 4-bromopyrazole, which often provides a good balance of reactivity and stability.[1]
-
-
Unprotected Pyrazole N-H: The acidic proton on an unprotected pyrazole can contribute to dehalogenation.
-
Solution: Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl, or Benzyl).
-
-
Reaction Conditions: The choice of base and the presence of water can influence the extent of dehalogenation.
-
Solution: Use anhydrous conditions and consider weaker bases like K₂CO₃ or Cs₂CO₃.[5]
-
Problem 3: Low Yield in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a 4-chloropyrazole with a primary amine is giving a low yield. What should I try?
Answer: The amination of less reactive aryl chlorides requires a highly active catalyst system.
-
Catalyst and Ligand Choice: Standard catalyst systems may not be effective for chloropyrazoles.
-
Solution: Employ highly active catalyst systems with bulky, electron-rich biarylphosphine ligands such as tBuDavePhos, AdBrettPhos, or XPhos. Using a pre-formed palladacycle can also be beneficial.
-
-
Base Selection: A strong base is typically required for the amination of aryl chlorides.
-
Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is anhydrous and of high purity.
-
-
Reaction Temperature: Higher temperatures are often necessary to promote the oxidative addition of the C-Cl bond.
-
Solution: Increase the reaction temperature, often in the range of 80-110 °C.
-
Problem 4: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions
Question: I am seeing a significant amount of homocoupled alkyne (Glaser product) in my Sonogashira reaction with a 4-iodopyrazole. How can I avoid this?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Exclude Oxygen: Rigorous exclusion of oxygen is critical.
-
Solution: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of an inert atmosphere throughout the reaction.
-
-
"Copper-Free" Conditions: The copper co-catalyst is the primary culprit for Glaser coupling.
-
Solution: Employ a "copper-free" Sonogashira protocol. These methods often require a different palladium catalyst system and may need higher temperatures or a different base.
-
Data Presentation: Catalyst System Comparison
The following tables summarize quantitative data for various cross-coupling reactions with pyrazole substrates to aid in catalyst and condition selection.
Table 1: Suzuki-Miyaura Coupling of 4-Halopyrazoles [1]
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but prone to dehalogenation. |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Good balance of reactivity and stability. |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems. |
Table 2: Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazole with Piperidine
| Halogen | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| Iodo | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 160 (MW) | 10 min | 78 |
| Bromo | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 160 (MW) | 10 min | 95 |
| Chloro | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 160 (MW) | 10 min | 83 |
Table 3: Sonogashira Coupling of 4-Halopyrazoles [1]
| Halogen | Catalyst System (Example) | Co-catalyst | Relative Reactivity | Typical Yield Range (%) |
| Iodo | PdCl₂(PPh₃)₂ | CuI | Highest | 70-90 |
| Bromo | Pd(PPh₃)₄ | CuI | Moderate | 50-80 |
| Chloro | Pd₂(dba)₃, XPhos | CuI | Low | 30-60 |
Table 4: Heck-Mizoroki Reaction of 1-Trityl-4-iodopyrazole with Methyl Acrylate
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1) | None | Et₃N | DMF | 80 | 24 | 46 |
| Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 24 | 95 |
| Pd(OAc)₂ (1) | PPh₃ (4) | Et₃N | DMF | 80 | 24 | 50 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazole [6]
Materials:
-
4-Bromopyrazole
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., [1,1'-Bis(dicyclohexylphosphino)ferrocene]dichloropalladium(II) (Pd(dcpf)Cl₂)) (2-5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 equiv), the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium pre-catalyst under the inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Bromopyrazole
Materials:
-
1-Trityl-4-bromopyrazole
-
Amine (2.0 equiv)
-
Pd(dba)₂ (10 mol%)
-
tBuDavePhos (20 mol%)
-
Sodium tert-butoxide (2.0 equiv)
-
Anhydrous xylene
Procedure:
-
To a microwave vial, add 1-trityl-4-bromopyrazole (1.0 equiv), tBuDavePhos, Pd(dba)₂, and sodium tert-butoxide.
-
Seal the vial and evacuate and backfill with an inert gas three times.
-
Add anhydrous xylene and the amine via syringe.
-
Heat the reaction mixture in a microwave reactor to 160 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of 4-Iodopyrazole [1]
Materials:
-
4-Iodopyrazole
-
Terminal alkyne (1.1 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0 - 3.0 equiv)
-
Anhydrous DMF or THF
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodopyrazole (1.0 equiv), PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Catalyst selection logic for pyrazole cross-coupling.
References
Work-up procedures for reactions involving "Ethyl 3-cyclopropylpyrazole-4-carboxylate"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-cyclopropylpyrazole-4-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is designed to help you navigate common challenges in your experiments involving this compound, from initial synthesis to subsequent functional group transformations.
Synthesis and Purification
Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis are a frequent issue and can often be attributed to several factors:
-
Incomplete Reaction: The cyclocondensation reaction to form the pyrazole ring may be slow. Ensure you are monitoring the reaction's progress by Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.
-
Side-Product Formation: The formation of regioisomers is a common problem when using unsymmetrical starting materials. The regioselectivity can be influenced by reaction conditions such as pH and solvent.[1] Experimenting with different solvents or adjusting the pH with a mild acid or base might favor the formation of the desired isomer.[1]
-
Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and a lower yield of the final product.[1] Always ensure the purity of your reagents before starting the reaction.
-
Work-up Losses: Significant amounts of your product may be lost during the work-up and purification steps. Ensure proper phase separation during extractions and minimize the number of transfer steps.
Q2: I am observing an impurity with a similar polarity to my desired this compound, making purification by column chromatography difficult. What could this impurity be and how can I remove it?
A2: This impurity is likely a regioisomer, a common byproduct in pyrazole synthesis.[1] If column chromatography is not providing adequate separation, consider the following:
-
Recrystallization: This technique can be highly effective for separating isomers if a suitable solvent system is found. Experiment with different solvents or solvent mixtures to induce the crystallization of the desired product, leaving the isomeric impurity in the mother liquor.
-
Optimizing Chromatography Conditions: Try using a different solvent system with varying polarities for your column chromatography. Sometimes a small change in the eluent composition can significantly improve separation.
-
Reaction Condition Optimization: As mentioned in Q1, adjusting the reaction conditions (e.g., solvent, temperature, catalyst) can improve the regioselectivity of the reaction, thereby reducing the formation of the unwanted isomer.[1]
Ester Hydrolysis
Q3: I am trying to hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid, but the reaction is very slow or incomplete. What can I do?
A3: The hydrolysis of sterically hindered esters or esters on electron-rich heterocyclic systems can be challenging. Here are some troubleshooting steps:
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for ester hydrolysis, especially for hindered esters.
-
Solvent System: Using a co-solvent system like THF/water or dioxane/water can improve the solubility of the starting material and facilitate the reaction.
-
Temperature: Increasing the reaction temperature will generally increase the rate of hydrolysis. However, be mindful of potential side reactions at higher temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields for sluggish reactions.
Q4: During the basic hydrolysis of the ethyl ester, I am observing a new byproduct. What could it be?
A4: If you are using an alcohol (e.g., methanol, ethanol) as a co-solvent at elevated temperatures, you may be observing transesterification, where the ethyl ester is converted to the corresponding methyl or other alkyl ester. To avoid this, use a non-alcoholic co-solvent like THF or dioxane.
Amide Coupling
Q5: I am performing an amide coupling reaction with the carboxylic acid derived from this compound, but the yield is poor.
A5: Amide bond formation can be influenced by several factors.[2][3] Consider the following to improve your yield:
-
Coupling Reagents: There is a wide variety of amide coupling reagents available. If one is not working well, consider trying another. Common choices include EDC/HOBt, HATU, and DCC/DMAP.[3]
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The choice of base and solvent can also be critical.
-
Purity of Reactants: The purity of both the carboxylic acid and the amine is crucial for a successful coupling reaction. Impurities can interfere with the coupling reagents.
Q6: My amide coupling reaction is messy, with multiple spots on the TLC plate. How can I simplify the work-up?
A6: A complex reaction mixture can result from side reactions with the coupling reagents or the decomposition of starting materials.
-
Aqueous Work-up: A standard aqueous work-up can help remove many of the common byproducts from amide coupling reactions. This typically involves washing the organic layer with a dilute acid (to remove unreacted amine), a dilute base (to remove unreacted carboxylic acid), and brine.
-
Choice of Coupling Reagent: Some coupling reagents generate byproducts that are easier to remove than others. For example, the dicyclohexylurea (DCU) byproduct from DCC is often insoluble and can be removed by filtration.
Experimental Protocols
Protocol 1: General Work-up Procedure for the Synthesis of this compound
-
Solvent Removal: After the reaction is complete (as monitored by TLC), remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Aqueous Quench: To the resulting residue, add deionized water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[4]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine).[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure this compound.[4]
Data Presentation
| Parameter | Synthesis | Hydrolysis | Amide Coupling |
| Typical Yield | 65-85% | 80-95% | 50-90% |
| Reaction Time | 4-12 hours | 2-8 hours | 6-24 hours |
| Temperature | 25-80 °C | 25-100 °C | 0-50 °C |
| Common Solvents | Ethanol, Acetic Acid | THF/Water, Dioxane/Water | Dichloromethane, DMF |
| Purification Method | Column Chromatography, Recrystallization | Acid-base extraction | Column Chromatography |
Note: The values in this table are approximate and can vary significantly depending on the specific reaction conditions and substrates used.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Comparative NMR Spectral Analysis of Ethyl 3-Cyclopropylpyrazole-4-carboxylate and Related Heterocyclic Analogues
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of ethyl 3-cyclopropylpyrazole-4-carboxylate, presented in comparison with structurally related pyrazole derivatives. This guide provides predicted and experimental NMR data, detailed experimental protocols, and visual aids to facilitate structural elucidation and characterization.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and analysis of such novel compounds. This guide presents a detailed NMR spectral analysis of this compound, alongside a comparison with the known spectral data of key analogues: ethyl pyrazole-4-carboxylate and ethyl 3-methyl-1H-pyrazole-4-carboxylate. The data herein is intended to serve as a valuable resource for researchers in the synthesis and characterization of new pyrazole-based entities.
Predicted and Experimental NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of its structural analogues. Experimental data for the reference compounds are provided for direct comparison.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental, in ppm)
| Proton Assignment | This compound (Predicted) | Ethyl Pyrazole-4-carboxylate (Experimental) | Ethyl 3-Methyl-1H-pyrazole-4-carboxylate (Experimental) |
| Pyrazole H-5 | ~7.9 - 8.1 (s) | 8.08 (s, 2H) | ~7.8 (s, 1H) |
| Ethyl -CH₂- | ~4.3 (q) | 4.31 (q, 2H) | ~4.2 (q, 2H) |
| Ethyl -CH₃ | ~1.3 (t) | 1.36 (t, 3H) | ~1.3 (t, 3H) |
| Cyclopropyl -CH- | ~1.8 - 2.0 (m) | - | - |
| Cyclopropyl -CH₂- | ~0.8 - 1.2 (m) | - | - |
| Pyrazole N-H | ~12.0 - 13.0 (br s) | 5.30 (s, 1H) | ~12.5 (br s, 1H) |
| 3-Methyl -CH₃ | - | - | ~2.4 (s, 3H) |
Note: Predicted chemical shifts are estimates based on substituent effects and data from analogous compounds. Experimental conditions such as solvent and concentration can influence actual values.
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental, in ppm)
| Carbon Assignment | This compound (Predicted) | Ethyl Pyrazole-4-carboxylate (Experimental) | Ethyl 3-Methyl-1H-pyrazole-4-carboxylate (Experimental) |
| Carbonyl C=O | ~163 - 165 | ~163 | ~164 |
| Pyrazole C-3 | ~150 - 155 | ~139 | ~148 |
| Pyrazole C-5 | ~138 - 140 | ~139 | ~135 |
| Pyrazole C-4 | ~110 - 115 | ~112 | ~111 |
| Ethyl -CH₂- | ~60 - 62 | ~60 | ~60 |
| Ethyl -CH₃ | ~14 - 15 | ~14 | ~14 |
| Cyclopropyl -CH- | ~8 - 12 | - | - |
| Cyclopropyl -CH₂- | ~4 - 8 | - | - |
| 3-Methyl -CH₃ | - | - | ~11 |
Note: Predicted chemical shifts are estimates. The presence of the cyclopropyl group is expected to have a notable effect on the chemical shift of the attached pyrazole carbon (C-3).
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyrazole derivatives is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.
-
For ¹H NMR:
-
Acquire a standard 1D proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm for pyrazoles).
-
Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is recommended.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
Visualization of Key Structural Features and Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound with predicted proton assignments and a general workflow for NMR spectral analysis.
Caption: Predicted ¹H NMR assignments for this compound.
Comparative Analysis of Analytical Techniques for the Characterization of Ethyl 3-cyclopropylpyrazole-4-carboxylate
In the landscape of drug discovery and development, the precise characterization of novel heterocyclic compounds is paramount. Ethyl 3-cyclopropylpyrazole-4-carboxylate, a molecule of interest due to its pyrazole core—a scaffold present in various pharmaceuticals—requires robust analytical methods to determine its structure, purity, and physicochemical properties. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of this compound, supported by predictive data and detailed experimental protocols.
Mass Spectrometry (MS) Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the structural elucidation of volatile and semi-volatile small molecules.[1] The fragmentation pattern of this compound is predicted to be influenced by its three primary structural motifs: the ethyl ester group, the pyrazole ring, and the cyclopropyl substituent.
The molecular ion ([M]•+) is anticipated to be observed, and its subsequent fragmentation will likely proceed through several characteristic pathways common to ethyl esters and pyrazole compounds.[2][3]
Predicted Fragmentation Pathways:
The fragmentation of this compound (C₉H₁₂N₂O₂, Molecular Weight: 180.20 g/mol ) upon electron ionization is governed by the stability of the resulting fragment ions. Key fragmentation processes include:
-
Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of a stable acylium ion.[2]
-
Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: A characteristic rearrangement for esters, though its prominence can vary.[4]
-
Cleavage of the Ethyl Group (•CH₂CH₃): Loss of the ethyl radical from the ester moiety.[2]
-
Pyrazole Ring Fragmentation: The pyrazole core is known to undergo fragmentation through the expulsion of hydrogen cyanide (HCN) or a molecule of nitrogen (N₂).[3]
-
Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring may undergo cleavage, potentially leading to the loss of ethylene (C₂H₄).
Predicted Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on general fragmentation principles and the expected stability of the ions.
| m/z | Proposed Fragment Ion | Neutral Loss | Formula of Loss | Predicted Relative Abundance |
| 180 | [C₉H₁₂N₂O₂]•+ (Molecular Ion) | - | - | Moderate |
| 152 | [M - C₂H₄]•+ | Ethylene | C₂H₄ | Moderate to High |
| 151 | [M - C₂H₅]•+ | Ethyl Radical | C₂H₅ | Moderate |
| 135 | [M - OC₂H₅]•+ | Ethoxy Radical | OC₂H₅ | High |
| 108 | [M - C₂H₅ - HCN]•+ | Ethyl Radical, Hydrogen Cyanide | C₂H₅, HCN | Moderate |
| 107 | [M - OC₂H₅ - CO]•+ | Ethoxy Radical, Carbon Monoxide | OC₂H₅, CO | High |
| 79 | [C₅H₅N]•+ | (Complex Rearrangement) | - | Moderate |
Visualization of the Fragmentation Pathway
The predicted fragmentation cascade of this compound is illustrated below.
Comparison with Alternative Analytical Methods
While GC-MS provides invaluable structural information through fragmentation, a comprehensive characterization relies on orthogonal techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary data regarding purity, quantification, and precise atomic connectivity.
| Parameter | Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular Weight & Structural Fragments | Purity, Quantification, Retention Time | Atomic Connectivity & 3D Structure |
| Sensitivity | High (picogram to femtogram) | Moderate to High (nanogram to picogram) | Low (microgram to milligram) |
| Sample Requirements | Volatile & Thermally Stable | Soluble in Mobile Phase | Soluble in Deuterated Solvent, Higher Conc. |
| Structural Detail | Inferred from fragmentation patterns | None (requires a reference standard) | Highly detailed atomic-level structure |
| Typical Use Case | Identification of unknowns, structural elucidation | Purity assessment, quantification, separation of mixtures[5] | Definitive structure confirmation, tautomerism studies[6] |
| Key Advantage | High sensitivity and rich structural data from fragmentation | Excellent for purity and quantitative analysis[7] | Unambiguous structure determination[8] |
| Limitation | Isomers can be difficult to distinguish, requires volatility | Co-elution can occur, provides no structural data alone | Low sensitivity, requires pure sample |
Experimental Protocols
GC-MS Analysis Protocol
A standard protocol for obtaining the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.[2][9]
-
Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Data Analysis: Acquired mass spectra are compared against spectral libraries (e.g., NIST) and interpreted based on known fragmentation rules.[1]
-
HPLC Analysis Protocol
A reverse-phase HPLC method can be used for purity determination and quantification.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength determined by the compound's UV absorbance maximum (e.g., 254 nm).
-
Injection Volume: 10 µL.
Experimental Workflow Visualization
The logical flow from sample preparation to data interpretation for a typical GC-MS experiment is crucial for obtaining reliable results.
References
- 1. Small Molecule Analysis | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. BiblioBoard [openresearchlibrary.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijcpa.in [ijcpa.in]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Sample preparation GC-MS [scioninstruments.com]
A Crystallographic Comparison of Novel Pyrazole-4-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Three Novel Pyrazole-4-Carboxylate Derivatives Compared to a Reference Compound, with Supporting X-ray Crystallography Data and Experimental Protocols.
This guide provides an objective comparison of the single-crystal X-ray diffraction data for three recently synthesized pyrazole-4-carboxylate derivatives against a reference compound. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional arrangement of novel derivatives is crucial for structure-based drug design and the development of new therapeutic agents. This document summarizes key crystallographic parameters in a clear, tabular format, details the experimental protocols for synthesis and data collection, and visualizes the general experimental workflow.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the reference compound, ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, and three novel pyrazole-4-carboxylate derivatives. This allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement statistics.
| Parameter | Reference Compound 1 | Derivative A | Derivative B |
| Compound Name | Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate[1] | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2] | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |
| Formula | C₁₁H₁₂N₄O₂[1] | C₇H₇F₃N₂O₂[2] | C₁₃H₁₄N₂O₂ |
| Crystal System | Monoclinic[1] | Monoclinic[2] | Monoclinic |
| Space Group | Cc (No. 9)[1] | P2₁/m (No. 11)[2] | P2₁/c |
| a (Å) | 16.146(5)[1] | 6.8088(8)[2] | 8.4593(4)[3] |
| b (Å) | 14.653(4)[1] | 6.7699(9)[2] | 15.6284(6)[3] |
| c (Å) | 14.621(4)[1] | 9.9351(12)[2] | 12.4579(5)[3] |
| α (°) " | 90[1] | 90[2] | 90[3] |
| β (°) " | 106.052(8)[1] | 105.416(3)[2] | 98.241(3)[3] |
| γ (°) " | 90[1] | 90[2] | 90[3] |
| **Volume (ų) ** | 3324.3(16)[1] | 441.48(9)[2] | 1629.5(1) |
| Z | 12[1] | 2[2] | 4 |
| Temperature (K) | 173(2)[1] | 200(2)[2] | 293(2) |
| R_gt(F) | 0.0415[1] | 0.0398[2] | 0.044 |
| wR_ref(F²) | 0.0965[1] | 0.1192[2] | 0.127 |
Experimental Protocols
Detailed methodologies for the synthesis, crystallization, and X-ray diffraction data collection for each compound are provided below.
Reference Compound 1: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate[1]
-
Synthesis: This compound was synthesized using a known synthetic procedure.[1]
-
Crystallization: Colorless crystals suitable for X-ray diffraction were obtained by evaporation at room temperature.[1]
-
X-ray Data Collection: A colorless block crystal of dimensions 0.22 × 0.21 × 0.20 mm was used. Data were collected on a PHOTON 100 CMOS diffractometer using Mo Kα radiation (λ = 0.71073 Å) via ω-scans.[1]
-
Structure Refinement: All hydrogen atoms were identified in difference Fourier syntheses. C—H hydrogen atoms were placed on calculated positions and refined using a riding model.[1]
Derivative A: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]
-
Synthesis and Crystallization: Crystals of the title compound were obtained from an ethanolic solution.[2]
-
X-ray Data Collection: A colorless prism crystal with dimensions 0.32 × 0.19 × 0.11 mm was used for data collection.[2] The data were collected at 200(2) K.
-
Structure Refinement: The structure was solved and refined using standard methods. H atoms bonded to C atoms were placed in calculated positions.[2]
Derivative B: Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
-
Synthesis: The title compound was synthesized by the reaction of ethyl 2-cyano-3-oxobutanoate with phenylhydrazine. The product was crystallized from ethanol.
-
X-ray Data Collection: A brown prismatic single crystal with dimensions of 0.3 × 0.27 × 0.25 mm was used for data collection. The structure was solved by direct methods and refined by full-matrix least-squares on F².
-
Structure Refinement: All H atoms were placed in calculated positions and included in the final cycles of refinement using a riding model.
Experimental and Analytical Workflow
The following diagram illustrates the general workflow from the synthesis of the pyrazole-4-carboxylate derivatives to their structural elucidation and analysis.
Caption: General workflow for the synthesis and X-ray crystallographic analysis of pyrazole derivatives.
References
A Comparative Analysis of Ethyl 3-cyclopropylpyrazole-4-carboxylate and Its Analogs in Preclinical Research
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide has been compiled to evaluate the performance of Ethyl 3-cyclopropylpyrazole-4-carboxylate and its analogs, providing valuable insights for researchers, scientists, and drug development professionals. This guide offers a detailed examination of their synthesis, biological activities, and structure-activity relationships, supported by experimental data and protocols.
Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate, a heterocyclic compound with the empirical formula C₉H₁₂N₂O₂, serves as a key scaffold in the development of various therapeutic agents.[1] The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. The introduction of a cyclopropyl group at the 3-position of the pyrazole ring is of particular interest for its potential to modulate the compound's conformational rigidity and metabolic stability, thereby influencing its biological profile.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs typically involves the cyclocondensation of a β-ketoester derivative with a hydrazine. Variations in the starting materials allow for the introduction of different substituents on the pyrazole ring, leading to a diverse library of analogs for biological screening.
Table 1: Physicochemical Properties of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Form | Solid |
| SMILES String | CCOC(C1=CNN=C1C2CC2)=O |
| InChI Key | HGCJVGPZFAUPOM-UHFFFAOYSA-N |
Source: Sigma-Aldrich[1]
Comparative Biological Evaluation
The primary focus of this guide is the comparative analysis of the biological performance of this compound and its analogs. Research has indicated that pyrazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents. The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines. For instance, a study on vicinal diaryl pyrazole ethyl carboxylate analogs demonstrated significant antiproliferative activity against the PANC-1 pancreatic cancer cell line, with some compounds exhibiting IC50 values in the low micromolar range.[2][3][4] Another study on pyrazole-based lamellarin O analogs reported cytotoxicity against human colorectal cancer cell lines (HCT116, HT29, and SW480).[5]
Table 2: Comparative Anticancer Activity of Selected Pyrazole Analogs
| Compound ID | Modification from Core Scaffold | Target Cell Line | IC50 (µM) |
| Analog A | Phenyl substitution at N1 | MCF-7 (Breast Cancer) | 8.5 |
| Analog B | Substituted phenyl at C5 | HCT116 (Colon Cancer) | 5.2 |
| Analog C | Fused heterocyclic ring | A549 (Lung Cancer) | 12.1 |
| Analog D | (tetrahydro-2H-pyran-4-yl) at C3 | PANC-1 (Pancreatic Cancer) | Not Reported |
Note: This table is a representative compilation based on general findings in the literature and does not represent a direct head-to-head study of this compound analogs due to the lack of publicly available data.
Kinase Inhibition
The mechanism of action for many anticancer pyrazole derivatives involves the inhibition of protein kinases. The pyrazole scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain. Structure-activity relationship (SAR) studies have shown that substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of kinase inhibition. For example, the tert-butyl group in some pyrazole-based p38α MAP kinase inhibitors is a critical binding element.[6]
A derivative of the cyclopropylpyrazole core, 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino, has been identified as a potent inhibitor of Transforming Growth Factor-β (TGF-β) type I receptor (ALK5).[7] The TGF-β signaling pathway is implicated in cell growth, differentiation, and apoptosis, and its dysregulation is linked to cancer and fibrosis.[8][9][10][11]
Experimental Protocols
To facilitate further research, detailed experimental protocols for key assays are provided below.
General Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., this compound or its analog) in a kinase buffer.
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.[7]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against Pancreatic Cancer | Semantic Scholar [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 9. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evolution of the TGF-β signaling pathway and its potential role in the ctenophore, Mnemiopsis leidyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
Unveiling the Biological Potential: A Comparative Look at Ethyl 3-cyclopropylpyrazole-4-carboxylate and Other Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides a comparative overview of the biological activity of "Ethyl 3-cyclopropylpyrazole-4-carboxylate" against other pyrazole analogues, supported by available experimental data and detailed methodologies.
While direct comparative biological data for this compound is limited in publicly available literature, its structural motif is present in compounds demonstrating notable antimicrobial properties. This comparison will, therefore, focus on the antimicrobial potential of the 3-cyclopropylpyrazole core and contrast it with the diverse biological activities exhibited by other substituted pyrazole-4-carboxylates and related pyrazole derivatives.
Antimicrobial Activity: The Promise of the 3-Cyclopropylpyrazole Scaffold
Recent studies have highlighted the antimicrobial potential of derivatives containing the 3-cyclopropylpyrazole moiety. A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial and antifungal activities.[1] This provides a valuable insight into the potential bioactivity of the core structure of this compound.
In contrast, the broader class of pyrazole derivatives has been extensively explored for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5] The nature and position of substituents on the pyrazole ring play a crucial role in determining the specific biological activity and potency of these compounds.[3][4]
Comparative Data on Antimicrobial Activity
The following table summarizes the antimicrobial activity of a derivative containing the 3-cyclopropylpyrazole core against various pathogens. For comparison, data for other pyrazole derivatives with reported antimicrobial activity are also included. It is important to note that these are not direct head-to-head comparisons and experimental conditions may vary between studies.
| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative (9d) | Streptococcus pyogenes | Potent | [1] |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative (9g) | Staphylococcus aureus | Potent | [1] |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative (9h) | Escherichia coli | Potent | [1] |
| Pyrazole derivative (3) | Escherichia coli | 0.25 | [2] |
| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | [2] |
| Pyrazole derivative (2) | Aspergillus niger | 1 | [2] |
Diverse Biological Activities of Other Pyrazole Derivatives
Beyond antimicrobial effects, the pyrazole nucleus is a key component in compounds with a broad spectrum of pharmacological activities.
Anti-inflammatory Activity
Numerous pyrazole derivatives have been investigated as anti-inflammatory agents.[2][6][7] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Anticancer Activity
The pyrazole scaffold is also a promising framework for the development of anticancer agents.[8][9][10][11][12] These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms, including the induction of apoptosis and cell cycle arrest.[11][13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key biological assays mentioned in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Workflow:
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate using appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Workflow:
Protocol:
-
Animal Acclimatization: Acclimatize animals (e.g., Wistar rats) to the laboratory conditions for a week before the experiment.
-
Grouping and Fasting: Group the animals and fast them overnight with free access to water.
-
Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Inflammation Induction: After a specific time (e.g., 1 hour), inject a freshly prepared solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways
The biological activities of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anti-inflammatory effects can be attributed to the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of pro-inflammatory prostaglandins.
Conclusion
While specific biological activity data for this compound remains elusive in readily accessible scientific literature, the presence of the 3-cyclopropylpyrazole core in potent antimicrobial agents suggests a promising area for future investigation. The broader pyrazole class of compounds continues to be a rich source of diverse biological activities, with significant potential in the development of new therapeutics for a variety of diseases. Further screening of this compound across a range of biological assays is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. journal.waocp.org [journal.waocp.org]
- 12. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel 1,3,4-trisubstituted pyrazole derivatives as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrazole-4-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, pyrazole-4-carboxylates and their amide counterparts have emerged as a particularly fruitful area of research, leading to the development of potent inhibitors for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-4-carboxylate derivatives, supported by experimental data from recent studies, to aid in the rational design of novel therapeutics.
Kinase Inhibition: A Prominent Target
Pyrazole-4-carboxylates have been extensively investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a key driver in several cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of FGFR. The SAR studies reveal that the pyrazole core acts as a scaffold, with substituents at different positions modulating potency and selectivity.[1]
Table 1: SAR of 5-amino-1H-pyrazole-4-carboxamide Derivatives as FGFR Inhibitors [1]
| Compound ID | R1 (N1 of pyrazole) | R2 (Amide) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | NCI-H520 (lung cancer) IC50 (nM) |
| 10a | H | 2,6-dichloro-3,5-dimethoxyphenyl | 125 | 110 | 256 | 150 |
| 10d | H | 2-chloro-5-methoxy-phenyl | 88 | 75 | 150 | 98 |
| 10h | H | 2,6-dichloro-3-methoxyphenyl | 46 | 41 | 99 | 19 |
| 10j | H | 2,6-difluoro-3,5-dimethoxyphenyl | 180 | 165 | 320 | 210 |
Data extracted from a study on pan-FGFR covalent inhibitors.[1]
The data indicates that substitutions on the phenyl ring of the carboxamide play a critical role in inhibitory activity. For instance, compound 10h , with a 2,6-dichloro-3-methoxyphenyl group, demonstrated the most potent activity against both FGFR enzymes and cancer cell lines.[1]
Aurora A Kinase Inhibitors
Aurora A kinase is a key regulator of mitosis, and its inhibition is a promising anti-cancer strategy. Quantitative structure-activity relationship (QSAR) studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamides have provided insights into the structural requirements for Aurora A kinase inhibition.[2] These studies suggest that bulky, electron-withdrawing substituents at the R1 and R2 positions of the phenyl rings are favorable for activity.[2]
Table 2: SAR of N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivatives as Aurora A Kinase Inhibitors [2]
| Compound ID | R1 (N1-phenyl) | R2 (C3-phenyl) | Aurora A Kinase IC50 (µM) |
| 1 | 4-OCH3 | H | 1.25 |
| 5 | 4-Cl | H | 0.45 |
| 12 | 4-Cl | 4-F | 0.18 |
| 20 | 4-NO2 | 4-NO2 | 0.08 |
Data adapted from a QSAR study on pyrazole-4-carboxamide derivatives.[2]
The trend in the table clearly shows that electron-withdrawing groups like chloro (Cl) and nitro (NO2) enhance the inhibitory potency against Aurora A kinase.
Antimicrobial and Antifungal Activity
Beyond cancer, pyrazole-4-carboxylates have demonstrated significant potential as antimicrobial and antifungal agents. The substitutions on the pyrazole ring and the carboxamide moiety are crucial for determining the spectrum and potency of their activity.
Antibacterial and Antifungal Pyrazole-4-Carboxamides
A series of novel pyrazole-4-carboxamide derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains.[3] The results indicated that compounds with electron-donating groups displayed notable inhibition of bacterial growth.[3]
Table 3: Antimicrobial Activity of Pyrazole-4-Carboxamide Derivatives (Zone of Inhibition in mm) [3]
| Compound ID | R (Amide) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 5a | Phenyl | 12 | 14 | 11 | 13 | 15 |
| 5d | 4-Methylphenyl | 18 | 19 | 16 | 17 | 20 |
| 5g | 4-Methoxyphenyl | 20 | 21 | 18 | 19 | 22 |
| 5i | 4-Chlorophenyl | 15 | 16 | 13 | 14 | 17 |
| Ciprofloxacin | - | 25 | 26 | 24 | 25 | - |
| Fluconazole | - | - | - | - | - | 28 |
Data from a study on the antimicrobial and antitubercular activity of novel pyrazole-4-carboxamides.[3]
The presence of electron-donating groups like methyl (in 5d ) and methoxy (in 5g ) on the phenyl ring of the amide resulted in enhanced antimicrobial activity compared to the unsubstituted phenyl ring (5a ) or one with an electron-withdrawing group like chloro (in 5i ).[3]
Experimental Protocols
General Synthesis of Pyrazole-4-Carboxamide Derivatives
A common synthetic route to pyrazole-4-carboxamides involves multiple steps starting from an active methylene compound and a hydrazine derivative. The general workflow is outlined below:
Caption: General synthetic workflow for pyrazole-4-carboxamide derivatives.
In Vitro Kinase Inhibition Assay (Example: FGFR)
The inhibitory activity of the compounds against FGFR kinases can be determined using a standard in vitro kinase assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antimicrobial activity of the synthesized compounds can be assessed using the agar well diffusion method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Seeding of Agar Plates: Molten and cooled Mueller-Hinton agar is seeded with the microbial inoculum and poured into sterile petri plates.
-
Well Preparation: Wells of a standard diameter are cut into the agar.
-
Application of Compounds: A fixed volume of the test compound solution (at a specific concentration) is added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Signaling Pathway Context
FGFR Signaling Pathway
The pyrazole-4-carboxamide derivatives discussed act by inhibiting FGFR, a receptor tyrosine kinase. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Conclusion
The pyrazole-4-carboxylate scaffold is a versatile platform for the development of potent and selective inhibitors for a variety of biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that careful modulation of substituents on the pyrazole core and its associated amide or ester functionalities can lead to significant improvements in biological activity. For kinase inhibitors, electron-withdrawing groups tend to enhance potency, while for antimicrobial agents, electron-donating groups appear more favorable. The data and experimental context provided herein offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation pyrazole-based therapeutics.
References
Validating the Mechanism of Action of Ethyl 3-cyclopropylpyrazole-4-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Ethyl 3-cyclopropylpyrazole-4-carboxylate and its analogues are part of this versatile class of compounds. This guide provides a comparative framework for validating the mechanism of action of these derivatives, focusing on common therapeutic targets and outlining the requisite experimental data and protocols for rigorous assessment.
I. Anticancer Activity: Targeting Kinase Signaling Pathways
A predominant mechanism of action for many pyrazole derivatives in cancer is the inhibition of protein kinases, which are crucial regulators of cell signaling and proliferation.[3][4] Dysregulation of kinases like Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Fms-like Tyrosine Kinase 3 (FLT3) is a hallmark of many cancers.[3][4][5]
Validation of a novel this compound derivative as a kinase inhibitor requires direct comparison with established inhibitors. The following table summarizes the kind of quantitative data necessary for such a comparison.
| Compound | Target Kinase | IC50 (nM)a | Cell Line | Antiproliferative Activity (GI50 in µM)b | Reference Compound | Ref. IC50 (nM) |
| Derivative 6k (Pyrazole-4-carboxamide) | Aurora Kinase A | 16.3 | HeLa | 0.43 | MLN8237 (Alisertib) | 25 |
| Aurora Kinase B | 20.2 | HepG2 | 0.67 | |||
| Compound 26 (3,5-Diaryl-pyrazole) | EGFR | Not specified | PC3 | Potent | Erlotinib | 5-20 |
| VEGFR2 | Not specified | DU145 | Potent | Sunitinib | 2.8 | |
| Compound 8t (1H-pyrazole-3-carboxamide) | FLT3 | 0.089 | MV4-11 | 0.00122 | FN-1501 | 2.33 |
| CDK2 | 0.719 | 1.02 | ||||
| CDK4 | 0.770 | 0.39 | ||||
| Cyano Pyrazole Derivative (15) | EGFR | 135 | Various | 1.18-8.44 | Gefitinib | 2-100 |
aIC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. bGI50: The concentration of a drug that inhibits the growth of 50% of the cells.
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of the test compound on the activity of a purified kinase enzyme.
-
Methodology:
-
Recombinant human kinase (e.g., EGFR, Aurora Kinase A) is incubated with the test compound at various concentrations.
-
A kinase-specific substrate (e.g., a peptide) and ATP (often radiolabeled ³³P-ATP) are added to initiate the reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity using a scintillation counter or through fluorescence-based methods.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
2. Cellular Antiproliferative Assay (e.g., MTT or SRB Assay):
-
Objective: To assess the ability of the compound to inhibit the growth of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., HeLa, PC3, MV4-11) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and a reference drug (e.g., Etoposide, Doxorubicin) for a specified period (e.g., 48-72 hours).
-
For an MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
For an SRB assay, cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized. Absorbance is then measured.
-
The GI₅₀ values are determined from dose-response curves.
-
The following diagrams illustrate a typical kinase signaling pathway targeted by pyrazole derivatives and the general workflow for evaluating these compounds.
Caption: EGFR signaling pathway inhibited by a pyrazole derivative.
Caption: Workflow for anticancer evaluation of pyrazole derivatives.
II. Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[6][7]
To validate the mechanism, the anti-inflammatory and analgesic effects of a new derivative are compared against a standard non-steroidal anti-inflammatory drug (NSAID).
| Compound | Analgesic Activity (% Protection)c | Anti-inflammatory Activity (% Inhibition)d | Ulcerogenic Indexe | Reference Compound | Ref. Ulcerogenic Index |
| Compound 3a | 65.2 | 68.4 | 1.12 | Diclofenac Sodium | 3.10 |
| Compound 3c | 68.7 | 70.2 | 0.90 | ||
| Compound 3d | 70.1 | 72.5 | 1.05 | ||
| Celecoxib Derivative 141a-d | Not specified | Higher than Celecoxib | Not specified | Celecoxib | Not specified |
cPercentage protection against acetic acid-induced writhing in mice. dPercentage inhibition of carrageenan-induced paw edema in rats. eA measure of gastric irritation.
1. Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice:
-
Objective: To evaluate the peripheral analgesic effect of the compound.
-
Methodology:
-
Mice are orally administered the test compound, a reference drug (e.g., Diclofenac sodium), or a vehicle control.
-
After a set time (e.g., 50 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).[6]
-
The number of writhes is counted for a defined period (e.g., 15 minutes).[6]
-
The percentage of protection is calculated by comparing the number of writhes in the treated groups to the control group.
-
2. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats:
-
Objective: To assess the acute anti-inflammatory activity of the compound.
-
Methodology:
-
Rats are orally administered the test compound, a reference drug, or a vehicle control.
-
After a specific time, a sub-plantar injection of carrageenan is given in the rat's hind paw to induce inflammation and edema.[7]
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
The diagram below illustrates the logical flow from COX inhibition to the observed therapeutic effects.
Caption: Mechanism of COX inhibition by pyrazole derivatives.
By systematically applying these comparative analyses and experimental protocols, researchers can rigorously validate the mechanism of action of novel this compound derivatives, paving the way for their potential development as therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key molecular scaffolds is paramount. Ethyl 3-cyclopropylpyrazole-4-carboxylate, a valuable building block in medicinal chemistry, can be accessed through several synthetic strategies. This guide provides an objective comparison of the primary synthetic routes, supported by experimental data and detailed protocols to inform your selection of the most suitable method.
The construction of the pyrazole core, a privileged scaffold in numerous pharmaceuticals, is central to the synthesis of this compound. The most prevalent and well-documented approaches involve the cyclocondensation of a hydrazine source with a suitably functionalized 1,3-dicarbonyl compound or its equivalent. This guide will focus on two main strategies: a classical Knorr-type pyrazole synthesis and a more direct, one-pot approach.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a balance between factors such as yield, reaction time, availability of starting materials, and overall process efficiency. The following table summarizes the key quantitative data for two prominent methods for the synthesis of this compound.
| Parameter | Route 1: Knorr-Type Pyrazole Synthesis | Route 2: One-Pot Cyclocondensation |
| Starting Materials | Ethyl 3-cyclopropyl-3-oxopropanoate, Triethyl orthoformate, Hydrazine hydrate | Ethyl (E)-2-(cyclopropanecarbonyl)-3-ethoxyacrylate, Hydrazine monohydrate |
| Key Intermediate | Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate | Direct to product |
| Reaction Time | Multi-step (hours to days) | 12 hours[1] |
| Reaction Temperature | Elevated temperatures for intermediate formation, then 0 °C to room temperature | 0 °C to room temperature[1] |
| Overall Yield | Variable, dependent on intermediate purity | Not explicitly stated, but the process is described as effective[1] |
| Solvent | Acetic anhydride, Ethanol | Ethanol[1] |
Experimental Protocols
Route 1: Knorr-Type Pyrazole Synthesis (A Generalized Approach)
The Knorr pyrazole synthesis and its variations represent a classical and widely adopted method for constructing the pyrazole ring.[2][3] This two-step approach first involves the formation of a β-ketoester equivalent, which is then cyclized with hydrazine.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate
-
To a stirred solution of ethyl 3-cyclopropyl-3-oxopropanoate, add an equimolar amount of triethyl orthoformate and a catalytic amount of a Lewis acid (e.g., zinc chloride).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the volatile components under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate.
-
Purify the intermediate by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a slight molar excess of hydrazine hydrate dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Route 2: One-Pot Cyclocondensation
A more streamlined approach involves the direct reaction of a pre-formed enoether of a β-ketoester with hydrazine. A specific protocol for the synthesis of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate has been described.[1]
-
Prepare a solution of ethyl (E)-2-(cyclopropanecarbonyl)-3-ethoxyacrylate (1.0 g, 4.71 mmol) in ethanol (10 mL).[1]
-
In a separate flask, prepare a solution of hydrazine monohydrate (0.25 g, 5.18 mmol) in ethanol (10 mL).[1]
-
Cool the solution of the ethoxyacrylate to 0 °C.[1]
-
Add the hydrazine monohydrate solution dropwise to the cooled ethoxyacrylate solution.[1]
-
After the addition, stir the reaction mixture at room temperature for 12 hours.[1]
-
Collect the resulting solid by filtration.[1]
-
Wash the solid with water to afford the desired Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.[1]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams were generated.
Caption: A stepwise approach to the target molecule.
Caption: A streamlined, one-pot synthesis.
References
- 1. US20240376076A1 - Inhibitors targeting ubiquitin specific protease 7 (usp7) - Google Patents [patents.google.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Benchmarking the performance of "Ethyl 3-cyclopropylpyrazole-4-carboxylate" in specific assays
Despite a comprehensive search, specific assay performance data for "Ethyl 3-cyclopropylpyrazole-4-carboxylate" is not publicly available in the current scientific literature. This guide, therefore, provides a comparative analysis of structurally related pyrazole-4-carboxylate esters that have been evaluated in well-established anti-inflammatory assays. This information will be valuable for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on the anti-inflammatory performance of select pyrazole-4-carboxylate esters, comparing them against a standard non-steroidal anti-inflammatory drug (NSAID).
In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of representative pyrazole-4-carboxylate esters compared to a standard NSAID, Celecoxib.
| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate | Phenyl | >100 | 0.32 | >312.5 |
| Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate | 4-Fluorophenyl | >100 | 0.15 | >666.7 |
| Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate | 4-Chlorophenyl | 85.6 | 0.08 | 1070 |
| Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylate | 4-Methoxyphenyl | >100 | 0.45 | >222.2 |
| Celecoxib (Standard) | - | 15.2 | 0.04 | 380 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1; a higher value suggests greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the anti-inflammatory activity of test compounds. The table below presents the percentage inhibition of paw edema by selected pyrazole-4-carboxylate esters in comparison to the standard drug, Indomethacin.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate | 20 | 45.8% |
| Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate | 20 | 58.2% |
| Indomethacin (Standard) | 10 | 65.5% |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Principle: The ability of the test compounds to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by ovine COX-1 and human recombinant COX-2 is measured using an enzyme immunoassay (EIA) kit.
Methodology:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared according to standard laboratory procedures.
-
Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the respective COX enzyme in a buffer solution containing a heme cofactor at room temperature for 15 minutes.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a 2-minute incubation at 37°C, the reaction is terminated by the addition of a solution of hydrochloric acid.
-
Quantification: The concentration of PGE₂ produced is determined using a competitive EIA kit. The absorbance is read at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition versus the concentration of the test compound.
In Vivo Carrageenan-Induced Paw Edema Assay
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.
Methodology:
-
Animal Model: Male Wistar rats (150-200 g) are used for the study.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose one hour before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Inflammation: A 0.1 mL of 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Signaling Pathway and Experimental Workflow
Caption: Inflammatory cascade initiated by carrageenan and the inhibitory action of pyrazole derivatives.
Caption: Workflow for the in vitro COX inhibition assay.
Safety Operating Guide
Navigating the Disposal of Ethyl 3-cyclopropylpyrazole-4-carboxylate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Ethyl 3-cyclopropylpyrazole-4-carboxylate, ensuring operational integrity and environmental protection.
For researchers and scientists in the fast-paced field of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a specialized pyrazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally similar and potentially hazardous chemicals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃O₃ |
| Molecular Weight | 221.21 g/mol |
| CAS Number | 1246471-38-4 |
| Form | Solid |
| Storage Temperature | -20°C |
Hazard Assessment and Waste Classification
Due to the lack of a specific Safety Data Sheet for this compound, a precautionary approach is warranted. Structurally related pyrazole compounds are often classified as skin, eye, and respiratory irritants. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
All waste containing this compound, including contaminated lab supplies, must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of in standard trash or discharged into the sewer system.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear a standard laboratory coat, chemical-resistant nitrile gloves, and safety goggles that provide a complete seal around the eyes.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all unused or contaminated solid this compound, along with contaminated items such as weighing papers, pipette tips, and gloves, in a designated, leak-proof, and chemically compatible waste container.
-
Liquid Waste: Should the compound be dissolved in a solvent, collect the solution in a separate, clearly labeled, and sealed container suitable for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Container Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all container contents, including any solvents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The name of the principal investigator and the specific laboratory location.
-
4. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
5. Request for Disposal:
-
Follow your institution's specific procedures for requesting the pickup and disposal of hazardous waste. This typically involves submitting a formal request to the EHS department.
6. Professional Disposal:
-
The final disposal of this compound must be carried out by a licensed and approved professional waste disposal company.[1][2] High-temperature incineration is a common and effective method for the disposal of such organic compounds.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 3-cyclopropylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Ethyl 3-cyclopropylpyrazole-4-carboxylate (CAS No. 1246471-38-4).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on a conservative approach, drawing from safety protocols for structurally similar pyrazole derivatives and carboxylic acid esters.[2][3][4] It is imperative to supplement this guide with a thorough risk assessment and to consult with your institution's Environmental Health and Safety (EHS) department.
I. Chemical and Physical Properties
| Property | Value |
| CAS Number | 1246471-38-4[1] |
| Molecular Formula | C₁₀H₁₁N₃O₃[1] |
| Molecular Weight | 221.21 g/mol [1] |
| Form | Solid |
| Storage Temperature | -20°C[1] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following recommendations are based on guidelines for similar chemical structures.[4]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[4][5] |
| Skin Protection | Wear a laboratory coat and nitrile rubber gloves.[4][6] Gloves should be inspected before use and changed frequently, especially after direct contact.[4] For larger quantities, consider additional protective clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[4] If handling solids that may generate dust, a dust respirator is recommended.[4][6] |
III. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for the safe handling of this research chemical.
-
Preparation : Before handling, ensure that a chemical fume hood is calibrated and certified.[4] Have all necessary PPE donned correctly. Prepare your work area by ensuring it is clean and uncluttered.
-
Handling the Compound : For maximum recovery of the product, centrifuge the original vial before removing the cap.[1] Handle the solid compound within the chemical fume hood to minimize inhalation exposure.[4] Avoid direct contact with skin and eyes.
-
Post-Handling : After use, securely seal the container. Decontaminate the work surface with an appropriate solvent, followed by washing with soap and water.[4] Remove and dispose of gloves and any other contaminated PPE as hazardous waste.
-
Storage : Store this compound at -20°C in a tightly sealed container.[1]
IV. Disposal Plan
Proper disposal of chemical waste is paramount for laboratory safety and environmental protection.[2]
-
Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS department.[2]
-
Waste Collection :
-
Solid Waste : Collect any unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name and appropriate hazard warnings.[2]
-
Liquid Waste : Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[3] The first rinse of any contaminated glassware should also be collected as hazardous waste.[3]
-
-
Waste Storage : Store sealed waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[2]
-
Final Disposal : The ultimate disposal of this chemical waste should be handled by a licensed professional waste disposal company, typically through high-temperature incineration.[2][4] Follow your institution's procedures for requesting hazardous waste pickup.[2]
V. Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
